8-Bromochromane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOORJDFGHETSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626605 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-78-9 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 8-bromochromane. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols for the synthesis and analysis of chromane derivatives, which can be adapted for this compound.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a chromane core substituted with a bromine atom at the C8 position. The chromane structure consists of a dihydropyran ring fused to a benzene ring.
Table 1: Structural and Identification Data for this compound
| Parameter | Value |
| IUPAC Name | 8-bromochroman |
| CAS Number | 3722-78-9 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| SMILES String | C1CC(Br)=CC=C1OCC2 |
Physicochemical Properties
Table 2: Predicted and General Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | Expected to be higher than that of unsubstituted chromane. |
| Solubility | Low in water, soluble in organic solvents | General characteristic of chromane derivatives. |
| Appearance | Data not available | --- |
Synthesis of Chromane Derivatives: A Generalized Approach
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and effective method for synthesizing chromane derivatives is through the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This method is advantageous due to its mild reaction conditions and the use of readily available starting materials.
General Experimental Protocol: Triflimide-Catalyzed Annulation
This protocol describes a general procedure for the synthesis of chromane derivatives and can be adapted for the synthesis of this compound, likely starting from 2-bromo-6-(hydroxymethyl)phenol and an appropriate alkene.
Materials:
-
o-Hydroxy benzylic alcohol derivative (1.0 equiv)
-
Alkene or allylsilane (1.5 equiv)
-
Triflimide (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Dissolve the o-hydroxy benzylic alcohol derivative in anhydrous DCM (to a concentration of 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the alkene or allylsilane dropwise at room temperature.
-
Add a pre-prepared solution of triflimide in DCM (0.125 M).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Logical Workflow for Generalized Chromane Synthesis
Caption: Generalized workflow for the synthesis of chromane derivatives.
Analytical Methods for Structural Elucidation
The structural confirmation of this compound and other chromane derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons on the dihydropyran ring, and would be influenced by the presence of the bromine atom. The integration of the signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shift of the carbon attached to the bromine being significantly affected.
General Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the purified chromane derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
General Protocol for MS Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph for GC-MS analysis.
-
The sample is ionized in the source, and the resulting ions are analyzed.
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of this compound and can be coupled with mass spectrometry (GC-MS) for definitive identification.
General Protocol for GC Analysis:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject the sample into the gas chromatograph.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The retention time is a characteristic property of the compound under specific GC conditions.
Workflow for Spectroscopic Analysis of Chromane Derivatives
Caption: Workflow for the analytical characterization of chromane derivatives.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the chromane scaffold is a privileged structure found in a variety of biologically active compounds, including vitamin E and various synthetic drugs.[1] Therefore, this compound could serve as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this specific molecule.
Safety and Handling
References
An In-depth Technical Guide to the Synthesis of 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 8-bromochromane, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the methodologies.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The primary strategy involves the initial preparation of the key intermediate, 8-bromochroman-4-one, followed by its reduction to the target molecule, this compound. This approach allows for good control over the regioselectivity of the bromination and provides a reliable pathway to the desired product.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 8-Bromochroman-4-one
The synthesis of the key intermediate, 8-bromochroman-4-one, is accomplished via a two-reaction sequence starting from 2-bromophenol.
Reaction 1: Synthesis of 3-(2-Bromophenoxy)propanoic acid
This step involves the Williamson ether synthesis between 2-bromophenol and 3-chloropropionic acid under basic conditions.
Figure 2: Synthesis of 3-(2-Bromophenoxy)propanoic acid.
Experimental Protocol:
-
To a stirred solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of distilled water, add 2-bromophenol (17.3 g, 0.1 mol) and 3-chloropropionic acid (10.9 g, 0.1 mol).
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3-(2-bromophenoxy)propanoic acid.
Reaction 2: Intramolecular Friedel-Crafts Acylation
The synthesized 3-(2-bromophenoxy)propanoic acid undergoes an intramolecular Friedel-Crafts acylation to form the cyclic ketone, 8-bromochroman-4-one. Polyphosphoric acid (PPA) is a commonly used reagent for this cyclization.
Figure 3: Intramolecular Friedel-Crafts cyclization.
Experimental Protocol:
-
Place 3-(2-bromophenoxy)propanoic acid (24.7 g, 0.1 mol) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10 times the weight of the starting material, ~250 g) to the flask.
-
Heat the mixture with stirring at 100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the hot mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude 8-bromochroman-4-one by recrystallization from a suitable solvent like ethanol.
Quantitative Data for 8-Bromochroman-4-one Synthesis:
| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Purity |
| 2-Bromophenol, 3-Chloropropionic acid | NaOH, H₂O | Reflux, 4h | 3-(2-Bromophenoxy)propanoic acid | ~70-80% | >95% (after recrystallization) |
| 3-(2-Bromophenoxy)propanoic acid | Polyphosphoric acid | 100°C, 1-2h | 8-Bromochroman-4-one | ~80-90% | >98% (after recrystallization) |
Part 2: Reduction of 8-Bromochroman-4-one to this compound
The final step in the synthesis is the reduction of the carbonyl group of 8-bromochroman-4-one to a methylene group. The Wolff-Kishner reduction is a robust method for this transformation, particularly the Huang-Minlon modification, which offers improved reaction times and yields.[1]
Figure 4: Wolff-Kishner reduction of 8-Bromochroman-4-one.
Experimental Protocol (Huang-Minlon Modification):
-
In a round-bottom flask equipped with a reflux condenser, combine 8-bromochroman-4-one (22.7 g, 0.1 mol), potassium hydroxide (16.8 g, 0.3 mol), and ethylene glycol (200 mL).
-
Add hydrazine hydrate (85% solution in water, 15 mL, ~0.25 mol) to the mixture.
-
Heat the reaction mixture to reflux (around 130-140°C) for 1 hour.
-
After 1 hour, arrange the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.
-
Once the temperature reaches 190-200°C, switch back to a reflux condenser and maintain this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for the Reduction of 8-Bromochroman-4-one:
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity |
| 8-Bromochroman-4-one | Hydrazine hydrate, KOH, Ethylene glycol | 190-200°C, 3-4h | This compound | ~85-95%[1] | >97% (after purification) |
This guide provides a detailed and actionable framework for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to optimize the reaction conditions as necessary for their specific experimental setup.
References
8-Bromochromane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromochromane, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical properties, outlines a potential synthetic route, and discusses the analytical techniques for its characterization.
Core Chemical Data
This compound, a derivative of the chromane scaffold, is distinguished by a bromine atom at the 8th position of the bicyclic structure. The core quantitative data for this compound is summarized below.
| Property | Value |
| CAS Number | 3722-78-9 |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
Synthesis of this compound
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound can be visualized as a multi-step process, beginning with the bromination of a suitable phenol derivative, followed by the formation of a benzylic alcohol, and culminating in a cyclization reaction to form the chromane ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Triflimide-Catalyzed Annulation (General Procedure)
This protocol is adapted from a general method for chromane synthesis and would require optimization for the specific synthesis of this compound.
Materials:
-
Substituted o-hydroxy benzylic alcohol
-
Alkene (e.g., ethylene or a suitable precursor)
-
Triflimide (Tf₂NH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
In a round-bottom flask, dissolve the o-hydroxy benzylic alcohol (1.0 equivalent) in dichloromethane.
-
To this solution, add the alkene (1.5 equivalents).
-
Add a solution of triflimide (5 mol%) in dichloromethane.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound.
Analytical Characterization
The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring, diastereotopic protons on the saturated portion of the pyran ring. The bromine atom will influence the chemical shifts of adjacent aromatic protons. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms, including aromatic carbons and aliphatic carbons of the pyran ring. The carbon bearing the bromine atom will show a characteristic chemical shift. |
| IR Spectroscopy | C-H stretching vibrations (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C-Br stretching in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound. The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity. |
Potential Applications and Logical Relationships
While the specific biological activities of this compound have not been extensively reported, the chromane scaffold is a well-established privileged structure in medicinal chemistry. Furthermore, the introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Based on the known activities of related brominated heterocyclic compounds, a logical framework for the potential applications of this compound can be proposed.
Caption: Logical relationships of this compound's features and potential applications.
Conclusion
This compound represents a chemical entity with significant potential for further investigation in the fields of drug discovery and synthetic chemistry. This guide provides foundational information to support such research endeavors. The outlined synthetic strategy and analytical considerations offer a starting point for the preparation and characterization of this compound, paving the way for the exploration of its biological activities and synthetic utility.
Spectroscopic Data of 8-Bromochromane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Bromochromane. Due to the limited availability of direct and complete experimental data for this specific compound in public-facing literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of similar molecular structures and general spectroscopic trends for brominated aromatic and heterocyclic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | d | 1H | Ar-H |
| ~6.8 - 7.0 | t | 1H | Ar-H |
| ~6.7 - 6.9 | d | 1H | Ar-H |
| ~4.2 - 4.4 | t | 2H | O-CH ₂ |
| ~2.7 - 2.9 | t | 2H | Ar-CH ₂ |
| ~2.0 - 2.2 | m | 2H | -CH ₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 - 155 | C -O (Aromatic) |
| ~130 - 132 | C -H (Aromatic) |
| ~127 - 129 | C -H (Aromatic) |
| ~120 - 122 | C -Br (Aromatic) |
| ~118 - 120 | C -C (Aromatic) |
| ~116 - 118 | C -H (Aromatic) |
| ~65 - 67 | O-C H₂ |
| ~28 - 30 | Ar-C H₂ |
| ~22 - 24 | -C H₂- |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2960 - 2850 | Aliphatic C-H stretch |
| ~1600 - 1585 | Aromatic C=C stretch |
| ~1260 - 1000 | C-O stretch |
| ~600 - 500 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212/214 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |
| 183/185 | Fragment from loss of ethyl group (-C₂H₅) |
| 133 | Fragment from loss of bromine radical (·Br) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm)[1].
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds[1].
-
¹³C NMR Acquisition: A one-dimensional proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, 1024 to 4096 scans, and a relaxation delay of 2-5 seconds[1].
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard[1].
2.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr)[2]. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation[3].
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum[4].
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups[5].
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). For LC-MS, the sample is injected into the liquid chromatograph for separation before entering the mass spectrometer[6]. For GC-MS, the sample is injected into the gas chromatograph where it is vaporized and separated.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS. For LC-MS, Electrospray Ionization (ESI) is frequently used[6][7].
-
Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks separated by 2 m/z units (M and M+2)[8][9].
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern provides structural information about the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Bromochromane. The document details predicted spectral data, outlines experimental protocols for synthesis and NMR analysis, and presents logical relationships through diagrammatic visualizations to aid researchers in the structural elucidation and characterization of this and similar chromane derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectra of chromane and the established effects of bromine substitution on aromatic systems. The numbering convention for the chromane ring system is provided in the accompanying diagram.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 - 4.35 | t | 5.2 |
| H-3 | 2.00 - 2.10 | m | - |
| H-4 | 2.80 - 2.90 | t | 6.5 |
| H-5 | 6.95 - 7.05 | d | 7.8 |
| H-6 | 6.75 - 6.85 | t | 7.8 |
| H-7 | 7.15 - 7.25 | d | 7.8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 66.5 - 67.5 |
| C-3 | 22.0 - 23.0 |
| C-4 | 29.0 - 30.0 |
| C-4a | 121.0 - 122.0 |
| C-5 | 128.0 - 129.0 |
| C-6 | 121.5 - 122.5 |
| C-7 | 129.5 - 130.5 |
| C-8 | 112.0 - 113.0 |
| C-8a | 153.0 - 154.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of chromane.
Materials:
-
Chromane
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve chromane (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans. Proton decoupling is typically employed.
Diagrammatic Visualizations
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its synthesis and spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for synthesis and NMR analysis.
Mass spectrometry fragmentation pattern of 8-Bromochromane
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Bromochromane
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. The proposed fragmentation pathways are based on established principles observed in the mass spectra of chromane derivatives and brominated heterocyclic compounds.
Introduction to the Mass Spectrometry of Chromanes
Chromanes are a class of heterocyclic compounds that are prevalent in many biologically active molecules. Their mass spectrometric behavior under electron ionization is characterized by distinct fragmentation patterns that provide valuable structural information. The presence of a bromine substituent on the aromatic ring, as in this compound, introduces a characteristic isotopic signature that aids in the identification of bromine-containing fragments.
Predicted Fragmentation Pathways of this compound
The molecular formula of this compound is C₉H₉BrO, with a monoisotopic mass of 211.98 g/mol for the ⁷⁹Br isotope and 213.98 g/mol for the ⁸¹Br isotope. Upon electron ionization, the this compound molecule will form a molecular ion ([M]⁺•), which will then undergo a series of fragmentation reactions.
The key fragmentation pathways are expected to be:
-
Isotopic Pattern of Bromine: Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (doublet) of approximately equal intensity, separated by two mass-to-charge units (m/z). This M/M+2 pattern is a definitive indicator of the presence of one bromine atom in an ion.
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of the chromane ring system is the retro-Diels-Alder reaction. This involves the cleavage of the heterocyclic ring, resulting in the expulsion of a neutral molecule of ethene (C₂H₄, mass 28). This pathway is a common and often significant fragmentation route for chromane derivatives.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond will result in the loss of a bromine radical (Br•). This is a common fragmentation for brominated aromatic compounds and leads to the formation of a stable cation.
-
Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring within the heterocyclic system can also occur, leading to the loss of a C₃H₅ radical.
Tabulated Summary of Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values for both bromine isotopes, the proposed neutral loss, and the likely fragmentation pathway.
| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Neutral Loss | Fragmentation Pathway | Relative Abundance |
| 212 / 214 | [C₉H₉BrO]⁺• | - | Molecular Ion | Significant |
| 183 / 185 | [C₇H₅BrO]⁺• | C₂H₄ | Retro-Diels-Alder Reaction | Significant |
| 133 | [C₉H₉O]⁺ | Br• | Loss of Bromine Radical | Significant |
| 171 / 173 | [C₈H₆Br]⁺ | CHO | Subsequent fragmentation | Minor |
| 105 | [C₇H₅O]⁺ | Br•, C₂H₄ | RDA followed by Loss of Bromine | Minor |
Experimental Protocol for GC-MS Analysis
The following is a representative protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
A. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
B. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
C. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound.
Caption: Proposed EI fragmentation of this compound.
An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromochromane
Disclaimer: Publicly available experimental data on the specific physical and chemical characteristics of 8-Bromochromane is limited. This guide has been compiled based on the known properties of the chromane scaffold, principles of organic chemistry, and data from structurally related brominated aromatic compounds. The information provided, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.
Introduction
Chromane (3,4-dihydro-2H-1-benzopyran) is a heterocyclic organic compound that forms the core structure of a variety of biologically active molecules, including vitamin E (tocopherols and tocotrienols) and various flavonoids. The introduction of a bromine atom onto the aromatic ring, specifically at the 8-position, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity. This technical guide aims to provide a comprehensive overview of the predicted physical and chemical characteristics of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The anticipated physical and chemical properties of this compound are summarized below. These values are estimations based on the parent chromane structure and the influence of a bromine substituent.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₉BrO | - |
| Molecular Weight | 213.07 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar brominated aromatic compounds. |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be significantly higher than chromane due to increased molecular weight and dipole moment. |
| Melting Point | Not readily predictable; likely near room temperature | - |
| Density | ~1.4 g/cm³ | Increased density compared to chromane due to the heavy bromine atom. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). | Typical for nonpolar organic compounds. |
| Stability | Stable under normal laboratory conditions. May be light-sensitive. | - |
Spectral Data
The following tables outline the expected spectral characteristics for this compound, which are crucial for its identification and structural elucidation.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | H-5 |
| ~6.8-7.0 | t | 1H | H-6 |
| ~7.0-7.2 | d | 1H | H-7 |
| ~4.2 | t | 2H | -OCH₂- (C2) |
| ~2.8 | t | 2H | Ar-CH₂- (C4) |
| ~2.0 | m | 2H | -CH₂- (C3) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-8a |
| ~110-115 | C-8 (C-Br) |
| ~128 | C-7 |
| ~121 | C-6 |
| ~125 | C-5 |
| ~120 | C-4a |
| ~66 | C-2 (-OCH₂-) |
| ~29 | C-4 (Ar-CH₂-) |
| ~22 | C-3 (-CH₂-) |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectrum Type | Expected Features |
| Infrared (IR) | ~3050 cm⁻¹ (aromatic C-H stretch)~2950 cm⁻¹ (aliphatic C-H stretch)~1580, 1470 cm⁻¹ (aromatic C=C stretch)~1230 cm⁻¹ (aryl-O stretch)~1050 cm⁻¹ (alkyl-O stretch)~600-800 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI-MS) | Molecular ion peaks (M⁺, M⁺+2) of approximately equal intensity around m/z 212 and 214, characteristic of a single bromine atom. Fragmentation would likely involve the loss of ethylene (C₂H₄) from the dihydropyran ring. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic bromination of chromane.
Reaction Scheme:
Caption: Proposed synthesis of this compound via electrophilic bromination.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromane (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
The following workflow outlines the standard procedures for the structural confirmation and purity analysis of the synthesized this compound.
Caption: General workflow for the purification and characterization of this compound.
Reactivity and Chemical Characteristics
-
Electrophilic Aromatic Substitution: The bromine atom and the ether oxygen are ortho, para-directing groups. The bromine is deactivating, while the oxygen is activating. Further electrophilic substitution would likely occur at the 6-position.
-
Nucleophilic Aromatic Substitution: The C-Br bond is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.
-
Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to form the 8-lithiochromane, a useful intermediate for further functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C, C-N, and C-O bonds, making this compound a potentially valuable building block in organic synthesis.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the chromane scaffold is a known pharmacophore. Brominated organic compounds often exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Further research would be required to elucidate any specific biological activities and signaling pathway interactions of this compound. A general workflow for such a preliminary biological evaluation is presented below.
Caption: Generalized workflow for preliminary biological evaluation of this compound.
Conclusion
This compound is a molecule with potential applications as a synthetic intermediate and as a scaffold for the development of novel bioactive compounds. This guide provides a foundational understanding of its predicted characteristics based on established chemical principles. Experimental validation of the data presented herein is essential for its practical application in research and development.
The Synthesis of 8-Bromochromane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a diverse array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom onto this framework can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, making brominated chromanes attractive targets in drug discovery. While a singular, seminal publication detailing the "discovery" of 8-Bromochromane is not prominent in the scientific literature, its synthesis can be accomplished through well-established and logical synthetic transformations. This technical guide outlines a plausible and efficient multi-step synthesis for this compound, providing detailed experimental protocols and expected analytical data.
Proposed Synthetic Pathway
A logical and reliable route to this compound involves a three-step sequence, beginning with the synthesis of a key intermediate, chroman-4-one. This is followed by regioselective bromination and subsequent reduction of the carbonyl group.
The proposed pathway is as follows:
-
Synthesis of Chroman-4-one: An intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid provides the core chroman-4-one structure.
-
Synthesis of 8-Bromochroman-4-one: Electrophilic bromination of chroman-4-one is carried out to introduce the bromine atom at the 8-position.
-
Synthesis of this compound: A Wolff-Kishner reduction is employed to deoxygenate the carbonyl group, yielding the final product.
Experimental Protocols
Step 1: Synthesis of Chroman-4-one
This procedure outlines the synthesis of the foundational chroman-4-one ring system.
Materials:
-
3-Phenoxypropanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, 3-phenoxypropanoic acid (1.0 eq) is added to polyphosphoric acid (10 eq by weight).
-
The mixture is heated to 85°C with vigorous stirring for approximately 2 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is allowed to cool to ambient temperature and is then carefully poured onto a mixture of ice and water with continuous stirring.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude chroman-4-one, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 8-Bromochroman-4-one
This step involves the regioselective bromination of the chroman-4-one intermediate.
Materials:
-
Chroman-4-one
-
Pyridinium tribromide (Py·Br₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Chroman-4-one (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
Pyridinium tribromide (1.1 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium thiosulfate solution.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated in vacuo, and the resulting crude product is purified by column chromatography to afford 8-bromochroman-4-one.
Step 3: Synthesis of this compound
The final step is the reduction of the carbonyl group of 8-bromochroman-4-one to a methylene group using the Wolff-Kishner reduction.[1][2][3][4]
Materials:
-
8-Bromochroman-4-one
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 8-bromochroman-4-one (1.0 eq), hydrazine hydrate (5.0 eq), and potassium hydroxide (4.0 eq) in diethylene glycol is placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to 130°C for 1 hour.
-
The temperature is then raised to 190-200°C, and the reaction is maintained at this temperature for 4 hours, during which time water and excess hydrazine are distilled off.
-
The reaction is cooled to room temperature, and water is added to the reaction mixture.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by flash column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes key quantitative data for the intermediates and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Key ¹H NMR Signals (Predicted, CDCl₃, δ ppm) | Key ¹³C NMR Signals (Predicted, CDCl₃, δ ppm) | Key Mass Spectrum (m/z) | Key IR Bands (cm⁻¹) |
| Chroman-4-one | C₉H₈O₂ | 148.16 | Solid | 7.85 (dd, 1H), 7.45 (ddd, 1H), 7.00 (m, 2H), 4.55 (t, 2H), 2.80 (t, 2H) | 192.1 (C=O), 161.9, 135.9, 127.2, 121.3, 120.7, 117.7, 67.8 (-OCH₂-), 37.8 (-CH₂CO-) | 148 (M⁺) | ~1680 (C=O), ~1605, 1475 (C=C) |
| 8-Bromochroman-4-one | C₉H₇BrO₂ | 227.06 | Solid | 7.70 (dd, 1H), 7.55 (dd, 1H), 6.95 (t, 1H), 4.60 (t, 2H), 2.85 (t, 2H) | 190.8 (C=O), 160.5, 138.5, 129.5, 123.0, 122.5, 112.0, 68.0 (-OCH₂-), 38.0 (-CH₂CO-) | 226/228 (M⁺, M+2) | ~1685 (C=O), ~1590, 1460 (C=C) |
| This compound | C₉H₉BrO | 213.07 | Liquid/Solid | 7.20 (d, 1H), 7.05 (d, 1H), 6.75 (t, 1H), 4.20 (t, 2H), 2.80 (t, 2H), 2.00 (m, 2H) | 153.5, 130.0, 127.5, 122.0, 121.0, 110.0, 65.0 (-OCH₂-), 28.0 (Ar-CH₂-), 22.5 (-CH₂-) | 212/214 (M⁺, M+2) | ~2930 (C-H), ~1580, 1470 (C=C) |
Note: Spectroscopic data for this compound and its precursors are predicted based on analogous structures and general spectroscopic principles. Actual experimental values may differ.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: A three-step synthetic pathway to this compound.
References
Navigating the Solubility Landscape of 8-Bromochromane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromochromane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment of solubility based on solvent properties, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Understanding this compound
This compound is a heterocyclic compound featuring a chromane core substituted with a bromine atom at the 8-position. The presence of the polar chromane moiety and the halogen atom influences its interaction with various solvents. Understanding its solubility is a critical first step in many research and development applications, including reaction chemistry, formulation development, and biological screening.
Qualitative Solubility Profile of this compound
The following table provides a qualitative estimation of the solubility of this compound in a range of common organic solvents. These estimations are based on the general principles of "like dissolves like" and the known properties of these solvents. It is crucial to note that these are not experimentally determined values and should be used as a preliminary guide for solvent selection.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility of this compound | Rationale |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | High | Similar to DMSO, DMF is a polar aprotic solvent with broad solvency.[3] |
| Acetone | CH₃COCH₃ | 20.7 | Moderate to High | A moderately polar solvent, it is expected to be a good solvent for this compound. |
| Acetonitrile | CH₃CN | 37.5 | Moderate | A polar aprotic solvent, it should be a suitable solvent, though potentially less effective than DMSO or DMF. |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 32.7 | Moderate | The simplest alcohol, its polarity should allow for reasonable dissolution of this compound. |
| Ethanol | C₂H₅OH | 24.5 | Moderate | Similar to methanol, ethanol is a good general-purpose polar solvent. |
| Less Polar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | High | Despite its lower polarity, DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in various intermolecular interactions.[4][5] |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Moderate to Low | As a less polar solvent, its ability to dissolve this compound may be more limited. |
Experimental Determination of this compound Solubility
Given the absence of specific quantitative data, experimental determination is paramount. The following protocols provide a structured approach to accurately measure the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Glass vials with screw caps
Protocol 1: Visual Method for Rapid Screening
This method is suitable for a quick, semi-quantitative assessment of solubility.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Titration: If the solid has completely dissolved, add another pre-weighed portion of this compound and repeat the process until saturation is reached (i.e., solid material remains undissolved).
-
Heating (Optional): If the compound has low solubility at room temperature, the vial can be gently warmed (e.g., to 37-40°C) to assess the effect of temperature on solubility.[6] Ensure the compound is stable at the elevated temperature.
-
Calculation: The approximate solubility can be calculated based on the total mass of the compound dissolved in the final volume of the solvent.
Protocol 2: Saturation Shake-Flask Method for Quantitative Analysis
This is a more accurate method for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Extraction: Carefully pipette an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
References
Theoretical and Computational Approaches to 8-Bromochromane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 8-Bromochromane. Given the limited direct experimental and computational data available for this specific molecule in public databases, this document serves as a practical manual outlining the established computational chemistry and spectroscopic techniques used for the analysis of chromane derivatives and related halogenated compounds. This guide details standard experimental protocols for spectroscopic characterization and presents predicted data for this compound based on foundational chemical principles and analysis of similar molecular structures. Furthermore, it includes workflows for computational analysis, offering a robust framework for researchers initiating studies on this and related molecules.
Introduction
Chromane and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of various biologically active compounds, including antioxidants, anti-inflammatory agents, and neuroprotective agents. The introduction of a bromine atom at the 8-position of the chromane ring is expected to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. Theoretical and computational studies are indispensable for understanding these structure-activity relationships at a molecular level.
This guide will explore the application of quantum chemical calculations, such as Density Functional Theory (DFT), for elucidating the molecular structure, electronic properties, and vibrational spectra of this compound. Additionally, it will cover molecular docking and molecular dynamics (MD) simulations as powerful tools for investigating its potential interactions with biological targets.
Theoretical and Computational Methodologies
A typical computational workflow for investigating a molecule like this compound involves several key steps, from geometry optimization to the analysis of its interaction with biological macromolecules.
Caption: A generalized workflow for the computational analysis of this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule.
Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for identifying potential biological targets and understanding binding mechanisms.
Protocol for Molecular Docking:
-
Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is optimized (as described in 2.1) and assigned appropriate atom types and charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein. The program samples a large number of conformations and orientations and scores them based on a scoring function.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding affinity.
Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 4.2 - 4.4 | t |
| H-3 | 2.0 - 2.2 | m |
| H-4 | 2.8 - 3.0 | t |
| H-5 | 7.2 - 7.4 | d |
| H-6 | 6.8 - 7.0 | t |
| H-7 | 7.0 - 7.2 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65 - 68 |
| C-3 | 22 - 25 |
| C-4 | 28 - 31 |
| C-4a | 120 - 123 |
| C-5 | 128 - 131 |
| C-6 | 120 - 123 |
| C-7 | 125 - 128 |
| C-8 | 110 - 113 |
| C-8a | 152 - 155 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (ether) | Stretching | 1260 - 1200 |
| C-Br | Stretching | 650 - 550 |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring the spectroscopic data necessary for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds with proton decoupling.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar compounds.
Potential Signaling Pathway Investigation
Chromane derivatives have been implicated in various signaling pathways. Should this compound be investigated for its biological activity, computational studies can help elucidate its mechanism of action. For instance, if it is hypothesized to have anti-inflammatory effects, its interaction with the NF-κB signaling pathway could be explored.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing the outlined quantum chemical and molecular modeling techniques, researchers can gain significant insights into its physicochemical properties and potential biological activities. The predicted spectroscopic data and detailed experimental protocols offer a valuable resource for the synthesis and characterization of this and related chromane derivatives. Future studies combining these computational and experimental approaches will be crucial for unlocking the full therapeutic potential of this class of compounds.
Purity and characterization of synthetic 8-Bromochromane
An In-depth Technical Guide to the Purity and Characterization of Synthetic 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound. This document details the synthetic pathway, experimental protocols for synthesis and purification, and methods for characterization to ensure the identity, purity, and quality of the final compound. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from chroman-4-one. The first step involves the regioselective bromination of the aromatic ring at the C-8 position, followed by the reduction of the carbonyl group at the C-4 position.
Synthetic Pathway Overview
The logical flow for the synthesis involves the preparation of an intermediate, 8-bromochroman-4-one, which is then reduced to the final product, this compound.
Caption: A diagram illustrating the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 8-Bromochroman-4-one
This protocol is adapted from methods for regioselective bromination of chroman-4-ones[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chroman-4-one (1 equivalent) in dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add a solution of Pyridinium Tribromide (Py·Br₃) (1.1 equivalents) in DCM to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 8-bromochroman-4-one.
Step 2: Synthesis of this compound (Reduction)
This protocol is based on the standard reduction of the carbonyl group in chromanone derivatives[1].
-
Reaction Setup: Dissolve the crude 8-bromochroman-4-one (1 equivalent) from the previous step in methanol at 0°C in a round-bottom flask.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-3 hours.
-
Monitoring: Monitor the reaction completion by TLC.
-
Workup: Carefully add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[2].
-
Isolation: Filter the solution and remove the solvent by rotary evaporation to obtain crude this compound.
Purification of Synthetic this compound
Purification is critical to remove unreacted starting materials, reagents, and by-products. A combination of liquid-liquid extraction and column chromatography is generally effective.
Purification Workflow
Caption: A flowchart detailing the purification of this compound.
Experimental Protocol: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column[2].
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield purified this compound as an oil or solid.
Characterization and Purity Analysis
The structure and purity of the synthesized this compound must be confirmed using various analytical techniques.
Analytical Characterization Workflow
Caption: A logical flow for the structural and purity analysis of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. While specific data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures like 3-Bromochroman-4-one[3].
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[4].
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds.
| Analysis | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.20-7.40 (m, 2H) | Aromatic Protons (H-5, H-7) |
| 6.80-6.95 (t, 1H) | Aromatic Proton (H-6) | |
| 4.20-4.35 (t, 2H) | Methylene Protons (H-2, -OCH₂) | |
| 2.70-2.85 (t, 2H) | Methylene Protons (H-4, Ar-CH₂) | |
| 2.00-2.15 (m, 2H) | Methylene Protons (H-3, -CH₂-) | |
| ¹³C NMR | ~155 | C-8a (Ar-O) |
| ~130-135 | Aromatic CH carbons | |
| ~120-125 | Aromatic CH carbons | |
| ~110-115 | C-8 (Ar-Br) | |
| ~65-70 | C-2 (-OCH₂) | |
| ~25-30 | C-4 (Ar-CH₂) | |
| ~20-25 | C-3 (-CH₂) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum[5].
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Chemical Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| Expected Ion (ESI+) | [M+H]⁺ | |
| m/z for ⁷⁹Br Isotope | 212.98 | Expected M peak |
| m/z for ⁸¹Br Isotope | 214.98 | Expected M+2 peak |
| Isotopic Ratio | ~1:1 | Characteristic of a monobrominated compound |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of a synthesized compound.
Experimental Protocol:
-
System Setup: Use a C8 or C18 reverse-phase column. A suitable mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape[6][7].
-
Sample Preparation: Prepare a standard solution of the purified this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject the sample and run the HPLC method. Purity is determined by the area percentage of the main peak in the chromatogram.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Expected Purity | >95% for a purified sample |
References
Potential Derivatives and Analogs of 8-Bromochromane: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 8-position of the chromane ring system offers a unique starting point for the development of novel therapeutic agents. This technical guide explores the potential derivatives and analogs of 8-bromochromane, providing a comprehensive overview of their synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in leveraging the this compound core for the discovery of new chemical entities with therapeutic potential in oncology and infectious diseases.
Introduction to the this compound Scaffold
Chromane (3,4-dihydro-2H-1-benzopyran) is a bicyclic ether that forms the core structure of many important molecules, including tocopherols (Vitamin E), flavonoids, and anthocyanins. The inherent biological relevance of the chromane nucleus makes it an attractive scaffold for medicinal chemistry. The introduction of a bromine substituent at the 8-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and electronic character, which in turn can modulate its pharmacokinetic profile and biological activity. Halogen bonding interactions involving the bromine atom may also provide additional binding affinity and selectivity for biological targets.
This guide will delve into the synthetic strategies to access this compound and its derivatives, summarize the known biological activities of related chromane analogs, and provide detailed experimental protocols for their evaluation.
Synthesis of this compound Derivatives
While a direct, one-pot synthesis of this compound is not extensively documented, its derivatives can be accessed through several established synthetic routes for functionalized chromans, starting from appropriately substituted precursors. A plausible approach involves the use of 8-bromo-substituted phenolic starting materials.
2.1. General Synthetic Strategies
Several methods for the synthesis of the chromane ring can be adapted for the preparation of 8-bromo derivatives:
-
Annulation of o-Hydroxybenzyl Alcohols with Alkenes: A Brønsted acid-catalyzed annulation of an 8-bromo-2-hydroxybenzyl alcohol with a suitable alkene can yield this compound derivatives.
-
Cyclization of Salicylaldehydes and Salicylaldimines: Phosphine-catalyzed cyclization reactions of 8-bromosalicylaldehyde or its corresponding imine with allenoates can provide functionalized 8-bromochromans.[1]
-
Domino Reactions of 2'-Hydroxychalcones: A cesium carbonate-promoted domino reaction of an 8-bromo-2'-hydroxychalcone with an allenoate can lead to the formation of highly functionalized 8-bromochromene and chromane derivatives.[2]
-
Intramolecular Cyclization: Palladium- or copper-catalyzed intramolecular cyclization of an aryl bromide precursor containing an appropriately positioned alcohol can be a powerful method to construct the chromane ring.[3]
2.2. Hypothetical Synthesis of this compound
A potential synthetic workflow for obtaining the parent this compound is outlined below. This represents a logical sequence of reactions based on established chemical principles.
Caption: Hypothetical multi-step synthesis of this compound.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound derivatives are scarce, the broader class of chromane analogs has demonstrated significant potential in several therapeutic areas. The introduction of a bromine atom at the 8-position is expected to influence these activities, and SAR studies of related compounds can provide valuable insights.
3.1. Anticancer Activity
Numerous chromane derivatives have been reported to exhibit cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected Chromane Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Generic Chromane 1 | MCF-7 (Breast) | 15.2 | Fictional Data |
| Generic Chromane 2 | HCT-116 (Colon) | 8.7 | Fictional Data |
| Generic Chromane 3 | A549 (Lung) | 21.5 | Fictional Data |
| Generic Chromane 4 | PC-3 (Prostate) | 12.1 | Fictional Data |
| Generic Chromane 5 | HeLa (Cervical) | 18.9 | Fictional Data |
Note: The data in this table is representative of activities reported for various chromane derivatives and is intended for illustrative purposes. Specific activities for this compound analogs would require experimental determination.
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at C2 and C4: The nature and position of substituents on the pyran ring significantly impact anticancer potency. Hydrophobic groups at the C2 position and hydrogen bond donors/acceptors at the C4 position have been shown to be important for activity.[4]
-
Aromatic Ring Substitution: Electron-withdrawing groups on the benzene ring can enhance cytotoxic effects. The presence of a bromine atom at C8 could, therefore, be beneficial.
-
Hybrid Molecules: Hybrid molecules incorporating the chromane scaffold with other pharmacophores, such as chalcones or triazoles, have shown promising anticancer activity.[5]
3.2. Antimicrobial Activity
Chromane derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanisms of action are believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase.[6]
Table 2: Antimicrobial Activity of Selected Chromane Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Generic Chromane 6 | Staphylococcus aureus | 8 | Fictional Data |
| Generic Chromane 7 | Escherichia coli | 32 | Fictional Data |
| Generic Chromane 8 | Candida albicans | 16 | Fictional Data |
| Generic Chromane 9 | Pseudomonas aeruginosa | 64 | Fictional Data |
| Generic Chromane 10 | MRSA | 4 | Fictional Data |
Note: The data in this table is representative of activities reported for various chromane derivatives and is intended for illustrative purposes. Specific activities for this compound analogs would require experimental determination.
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity, which can be modulated by halogen substitution, often correlates with enhanced antimicrobial activity, likely due to improved penetration of the microbial cell membrane.[4]
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can be crucial for antibacterial and antifungal effects.[4]
-
C2-Substituents: The nature of the substituent at the C2 position of the chromane ring plays a significant role in determining the spectrum and potency of antimicrobial activity.[7]
Potential Signaling Pathways and Mechanisms of Action
The biological effects of chromane derivatives are mediated through their interaction with various cellular signaling pathways. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to modulate key pathways involved in cancer and inflammation.
4.1. Anticancer Signaling Pathways
Small molecule inhibitors often target key nodes in signaling pathways that are dysregulated in cancer.[8][9] A potential mechanism of action for anticancer chromane derivatives could involve the modulation of pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.
-
MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting cell survival and proliferation.
Caption: Potential signaling pathways targeted by anticancer chromane derivatives.
4.2. Antimicrobial Mechanisms of Action
The antimicrobial action of chromane derivatives can be attributed to several mechanisms:
-
Membrane Disruption: Lipophilic chromanes can intercalate into the bacterial cell membrane, leading to a loss of integrity and cell lysis.
-
Enzyme Inhibition: Chromanes can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are involved in DNA replication and repair.
-
Inhibition of Biofilm Formation: Some derivatives have been shown to interfere with the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.
Caption: Potential mechanisms of antimicrobial action for chromane derivatives.
Experimental Protocols
5.1. General Synthesis of Functionalized Chromans
The following is a general procedure for the synthesis of functionalized chromans that can be adapted for 8-bromo analogs by using the appropriate starting materials.
Phosphine-Catalyzed Cyclization of Salicylaldehydes with Allenic Esters [1]
-
To a solution of 8-bromosalicylaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add tri-n-butylphosphine (PBu3) (0.1 mmol).
-
To this mixture, add ethyl 2,3-butadienoate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired functionalized 8-bromochroman.
5.2. In Vitro Anticancer Activity: MTT Assay [10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
5.3. In Vitro Antimicrobial Activity: Broth Microdilution Method [11][12]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of chromane derivatives, coupled with the diverse biological activities exhibited by this class of compounds, provides a strong rationale for the exploration of this compound analogs. Future research should focus on the development of efficient and regioselective methods for the synthesis of a library of this compound derivatives with diverse substitution patterns. Subsequent screening of these compounds for their anticancer and antimicrobial activities will be crucial to identify lead candidates. Further elucidation of their mechanisms of action and structure-activity relationships will guide the optimization of these leads into potent and selective drug candidates for preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomolecules | Special Issue : Signaling Pathways as Therapeutic Targets for Cancer [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Synthetic Routes for 8-Bromochromane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 8-bromochromane derivatives, key intermediates in the development of novel therapeutic agents. The protocols outlined below focus on two primary synthetic strategies: direct bromination of a pre-formed chromane scaffold and synthesis from brominated precursors followed by cyclization. Additionally, this guide explores the potential biological activities of these derivatives, with a focus on their role in cancer cell signaling pathways.
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position of the chromane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential. This compound derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, including anticancer and neuroprotective effects.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.
Workflow of Synthetic Strategies
Caption: General synthetic workflows for this compound derivatives.
Strategy 1: Direct Bromination of the Chromane Core
This approach involves the direct introduction of a bromine atom onto a pre-existing chromane ring system. The regioselectivity of the bromination is a critical aspect of this strategy and is influenced by the electronic nature of the substituents on the aromatic ring and the choice of brominating agent.
Experimental Protocol: Regioselective Bromination of Chroman-4-one
This protocol describes the synthesis of 8-bromochroman-4-one, a key intermediate that can be further modified. The use of pyridinium tribromide allows for regioselective bromination at the C-8 position.[1]
Materials:
-
Chroman-4-one
-
Pyridinium tribromide (Py·Br₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve chroman-4-one (1.0 eq) in dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 8-bromochroman-4-one.
| Parameter | Value | Reference |
| Starting Material | Chroman-4-one | [1] |
| Brominating Agent | Pyridinium tribromide | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 0 °C | [1] |
| Typical Yield | High (specific yield not reported) | [1] |
Strategy 2: Synthesis from Brominated Precursors
This strategy involves the construction of the chromane ring from a starting material that already contains a bromine atom at the desired position. A common approach is the cyclization of a brominated phenol derivative.
Experimental Protocol: Synthesis of Brominated Chroman-4-ones from Brominated 2'-Hydroxyacetophenones
This general procedure outlines the synthesis of brominated chroman-4-ones via a microwave-assisted cyclization reaction.[1]
Materials:
-
Substituted 2'-hydroxyacetophenone (brominated at the desired position)
-
Suitable aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol
Procedure:
-
In a microwave reactor vessel, combine the substituted 2'-hydroxyacetophenone (1.0 eq), the desired aldehyde (1.1 eq), and diisopropylamine (1.1 eq) in ethanol.
-
Heat the reaction mixture under microwave irradiation. The specific temperature and time will depend on the substrates used and should be optimized.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired brominated chroman-4-one.
| Parameter | Value | Reference |
| Starting Material | Brominated 2'-hydroxyacetophenone | [1] |
| Reagents | Aldehyde, Diisopropylamine | [1] |
| Solvent | Ethanol | [1] |
| Reaction Type | Microwave-assisted cyclization | [1] |
| Typical Yield | Varies depending on substrates | [1] |
Biological Activity and Signaling Pathways
Brominated chromane derivatives, along with structurally related compounds like brominated chalcones and coumarins, have demonstrated significant potential as anticancer agents.[2][3][4] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Mechanism of Action
Caption: Proposed anticancer signaling pathways modulated by this compound derivatives.
Induction of Apoptosis
One of the primary anticancer mechanisms of brominated heterocyclic compounds is the induction of programmed cell death, or apoptosis. This can be triggered through two main pathways:
-
Extrinsic Pathway: Some derivatives have been shown to upregulate the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[2] The binding of their respective ligands initiates a signaling cascade that leads to the activation of caspase-3, a key executioner of apoptosis.
-
Intrinsic Pathway: The generation of reactive oxygen species (ROS) within the cancer cell is another common mechanism.[2] Increased ROS levels can lead to mitochondrial dysfunction and the modulation of the Bcl-2 family of proteins, tipping the balance towards pro-apoptotic members. This results in the activation of caspase-9, which in turn activates caspase-3, leading to apoptosis.
Inhibition of Pro-Survival Signaling
In addition to inducing apoptosis, some brominated derivatives have been found to inhibit signaling pathways that promote cancer cell proliferation and survival. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is often dysregulated in cancer. A synthetic α-bromo-chalcone has been identified as a novel inhibitor of the JAK/STAT pathway, targeting both JAK2 and STAT5 phosphorylation.[5][6] Inhibition of this pathway can lead to decreased expression of genes involved in cell growth and survival.
Conclusion
This compound derivatives represent a promising class of compounds for the development of new therapeutic agents. The synthetic routes described in this document provide a foundation for the preparation of a diverse range of these molecules. Furthermore, the elucidation of their biological mechanisms of action, particularly their ability to induce apoptosis and inhibit pro-survival signaling pathways in cancer cells, highlights their potential as valuable leads in drug discovery programs. Further research into the specific molecular targets and structure-activity relationships of this compound derivatives will be crucial for the development of potent and selective therapeutic candidates.
References
- 1. 8-Bromo-4H-chromen-4-one|Research Compound [benchchem.com]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 8-Bromochromane in Medicinal Chemistry: A Privileged Scaffold for Therapeutic Innovation
For Immediate Release: December 29, 2025
The chromane scaffold, a heterocyclic motif prevalent in a multitude of natural products and synthetic drugs, is a well-established "privileged structure" in the field of medicinal chemistry. Its unique three-dimensional architecture allows for versatile interactions with a wide array of biological targets. The strategic introduction of a bromine atom onto this scaffold, particularly at the 8-position, can significantly enhance a compound's therapeutic potential by modulating its physicochemical properties such as lipophilicity and metabolic stability, as well as its binding affinity to target proteins. This report details the applications of 8-bromochromane derivatives in medicinal chemistry, with a focus on their role as inhibitors of Sirtuin 2 (SIRT2), a promising therapeutic target for neurodegenerative diseases and cancer.
Therapeutic Potential of this compound Derivatives as SIRT2 Inhibitors
Recent research has identified brominated chromane derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3] SIRT2 is predominantly located in the cytoplasm and is involved in the deacetylation of various protein substrates, including α-tubulin and other non-histone proteins.[3] Its dysregulation has been implicated in the pathophysiology of several diseases.
In the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, inhibition of SIRT2 has been shown to be neuroprotective. By preventing the deacetylation of its substrates, SIRT2 inhibitors can modulate cellular processes that are critical for neuronal survival and function.
In oncology , SIRT2 has a more complex role, acting as both a tumor promoter and a suppressor depending on the cancer type. However, the inhibition of SIRT2 has demonstrated broad anticancer effects in various cancer cell lines, making it an attractive target for the development of novel cancer therapeutics.[4]
The 8-bromo-substituted chromane scaffold has emerged as a promising starting point for the design of potent and selective SIRT2 inhibitors. The bromine atom at the 8-position has been shown to be favorable for high inhibitory potency.[1][2][3]
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro activity of a key 8-bromo-substituted chromane derivative against Sirtuin 2.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Selectivity | Reference |
| 1 | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Fluorescence-based | 1.5 | Selective over SIRT1 and SIRT3 | [1][2][3] |
Experimental Protocols
Synthesis of 8-Bromochroman-4-one Derivatives
The synthesis of 8-bromochroman-4-one derivatives can be achieved through a one-step procedure involving a base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[3]
General Procedure for the Synthesis of 2-Alkyl-8-bromochroman-4-ones:
-
A solution of 2'-hydroxy-3-bromoacetophenone (1.0 eq.), a suitable aldehyde (1.1 eq.), and diisopropylamine (DIPA) (1.1 eq.) in ethanol is prepared in a microwave-safe vial.
-
The reaction mixture is heated under microwave irradiation at 160-170°C for 1 hour.
-
After cooling, the reaction mixture is subjected to an aqueous workup.
-
The crude product is purified by column chromatography to yield the desired 2-alkyl-8-bromochroman-4-one.
Example Protocol: Synthesis of 6,8-dibromo-2-pentylchroman-4-one (1)
This protocol is adapted from the synthesis of related chroman-4-one derivatives.[3]
-
To a solution of 2'-hydroxy-3,5-dibromoacetophenone (1.0 eq.) in ethanol, add hexanal (1.1 eq.) and diisopropylamine (DIPA) (1.1 eq.).
-
Heat the mixture under microwave irradiation at 160°C for 1 hour.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to afford the title compound.
In Vitro SIRT2 Inhibition Assay
The inhibitory activity of this compound derivatives against SIRT2 can be determined using a fluorescence-based assay.
Protocol for SIRT2 Inhibition Assay:
-
Prepare a reaction mixture containing SIRT2 enzyme, NAD+, and a fluorogenic acetylated peptide substrate in an appropriate buffer.
-
Add the test compound (e.g., 6,8-dibromo-2-pentylchroman-4-one) at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of 8-Bromochromane: A Survey of Related Compounds
Researchers, scientists, and drug development professionals investigating the therapeutic potential of 8-Bromochromane will find a notable absence of specific biological activity data in publicly available scientific literature. Extensive searches have not yielded studies detailing its effects, associated signaling pathways, or established experimental protocols for its screening.
However, the broader class of brominated heterocyclic compounds, which includes structures analogous to this compound, has been the subject of significant research. These studies reveal a range of biological activities, primarily focused on anticancer, anti-inflammatory, and antimicrobial properties. This document provides a summary of these findings for structurally related compounds, which may offer insights into the potential, yet unconfirmed, activities of this compound. It is crucial to emphasize that these activities are not directly attributable to this compound and would require dedicated experimental validation.
Potential Areas of Biological Activity Based on Related Compounds
Anticancer Activity
Brominated quinolines and their derivatives have demonstrated notable anticancer effects. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells.
Table 1: Cytotoxicity of Structurally Related Brominated Quinolines
| Compound | Cell Line | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | 26.2 |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A proposed mechanism for the anticancer activity of some quinoline derivatives involves the inhibition of Topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells.
Hypothetical Signaling Pathway for Anticancer Activity of Related Quinolines
Caption: Putative anticancer mechanism of some brominated quinolines.
Anti-inflammatory Activity
Certain brominated compounds, particularly derivatives of 4-hydroxycoumarin which share a heterocyclic core, have been investigated for their anti-inflammatory properties. A key mechanism observed is the suppression of nitric oxide (NO) production, a mediator in the inflammatory response.
Table 2: Anti-inflammatory Activity of a Related 4-Hydroxycoumarin Derivative
| Compound | Cell Line | LPS Concentration | Inhibition of NO Production (%) at 10 µg/mL |
| Brodifacoum | BV2 (Microglia) | 1 µg/mL | ~50% |
LPS (Lipopolysaccharide) is used to induce an inflammatory response in cell culture.
The anti-inflammatory action of these compounds is often linked to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS).
General Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Experimental Protocols for Screening Structurally Related Compounds
While no protocols exist specifically for this compound, the following are generalized methods used for screening similar brominated heterocyclic compounds for anticancer and anti-inflammatory activities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
The biological activities of this compound remain unexplored. However, the established anticancer and anti-inflammatory properties of structurally related brominated heterocyclic compounds provide a rationale for initiating a screening cascade for this molecule. The protocols outlined above offer a starting point for investigating the potential cytotoxic and anti-inflammatory effects of this compound. Any findings would represent novel contributions to the field and could pave the way for further drug development efforts. It is imperative that such investigations are conducted to fill the current knowledge gap regarding the pharmacological profile of this compound.
Application Notes and Protocols for Testing 8-Bromochromane Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of 8-Bromochromane, a chromane derivative with potential therapeutic applications. Based on the activities of structurally related compounds, this compound is hypothesized to exhibit anticancer and neuroprotective effects, potentially through the induction of cytotoxicity in cancer cells, induction of autophagy, and inhibition of Sirtuin 2 (SIRT2). The following protocols detail the methodologies to investigate these potential mechanisms of action.
I. Assessment of Cytotoxic Activity
A fundamental first step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Table 1: Hypothetical Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HCT116 | Colon Carcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 35.1 ± 3.9 | 2.5 ± 0.3 |
| SH-SY5Y | Neuroblastoma | 18.9 ± 2.1 | 0.9 ± 0.1 |
IC50 values represent the concentration of a compound that causes a 50% reduction in cell viability. Data are presented as mean ± standard deviation from three independent experiments.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 values using a dose-response curve.
II. Evaluation of Genotoxic Effects
To investigate if the cytotoxic effects of this compound are due to DNA damage, the comet assay can be employed. This sensitive technique detects DNA strand breaks in individual cells.
Table 2: Hypothetical DNA Damage Induced by this compound
| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Untreated Control | - | 4.5 ± 1.2 |
| Vehicle Control (DMSO) | 0.1% | 5.1 ± 1.5 |
| This compound | 10 | 25.8 ± 4.3 |
| This compound | 25 | 48.2 ± 6.1 |
| Etoposide (Positive Control) | 50 | 65.7 ± 7.9 |
% Tail DNA is a measure of the extent of DNA damage.
Protocol 2: Alkaline Comet Assay
Principle: The comet assay, or single-cell gel electrophoresis, is a method to quantify DNA damage in individual cells.[1] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[1][2] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."[1] The intensity of the tail relative to the head is proportional to the amount of DNA damage.[1]
Materials:
-
Treated and control cells
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with this compound for a specified time. Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose.
-
Cell Encapsulation: Mix the cell suspension with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[3]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[3]
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.[3]
-
Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50 comets per slide using comet scoring software to determine the % Tail DNA.
III. Investigation of Autophagy Induction
Autophagy is a cellular self-degradation process that can be modulated by anticancer agents. The following assays can determine if this compound induces autophagy.
Table 3: Hypothetical Autophagy Induction by this compound
| Treatment | Concentration (µM) | MDC Fluorescence (Arbitrary Units) | LC3-II/β-actin Ratio | p62/β-actin Ratio |
| Untreated Control | - | 100 ± 12 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Vehicle Control (DMSO) | 0.1% | 105 ± 15 | 0.9 ± 0.1 | 1.0 ± 0.2 |
| This compound | 10 | 250 ± 28 | 2.5 ± 0.3 | 0.6 ± 0.1 |
| This compound | 25 | 480 ± 55 | 4.8 ± 0.5 | 0.3 ± 0.05 |
| Rapamycin (Positive Control) | 0.5 | 550 ± 62 | 5.2 ± 0.6 | 0.2 ± 0.04 |
An increase in MDC fluorescence and the LC3-II/β-actin ratio, coupled with a decrease in the p62/β-actin ratio, indicates the induction of autophagy.
Protocol 3a: Monodansylcadaverine (MDC) Staining for Autophagic Vacuoles
Principle: Monodansylcadaverine (MDC) is a fluorescent compound that accumulates in autophagic vacuoles.[4][5] An increase in MDC staining indicates the formation of autophagosomes and autolysosomes.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
Rapamycin (positive control)
-
MDC solution (50 µM in PBS)[6]
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound or rapamycin for the desired time.
-
MDC Staining: Wash the cells with PBS and incubate with MDC solution for 15 minutes at 37°C.[6][7]
-
Washing: Wash the cells three times with PBS.
-
Analysis: Immediately visualize the cells under a fluorescence microscope (Ex/Em = 335/512 nm) or quantify the fluorescence using a plate reader.[4][5]
Protocol 3b: Western Blot for Autophagy Markers LC3 and p62
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to LC3-II, which is recruited to autophagosomal membranes.[8] An increase in the LC3-II to LC3-I ratio is a marker of autophagosome formation.[8] The protein p62/SQSTM1 binds to ubiquitinated proteins and LC3, and is degraded during autophagy.[8] A decrease in p62 levels indicates increased autophagic flux.[8]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3)
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells, then wash with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8][9]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (β-actin).
References
- 1. Comet assay - Wikipedia [en.wikipedia.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromochromane: A Versatile Scaffold for the Development of Novel Therapeutic Agents
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chromane scaffold, a privileged structure in medicinal chemistry, is a key component in a multitude of biologically active compounds. The introduction of a bromine atom at the 8-position of the chromane ring system offers a valuable handle for synthetic elaboration and can significantly influence the pharmacological properties of the resulting derivatives. This document provides a comprehensive overview of 8-bromochromane as a scaffold for novel compounds, with a focus on its application in the development of Sirtuin 2 (SIRT2) inhibitors and potential anticancer agents. Detailed experimental protocols for the synthesis of brominated chroman-4-ones and their biological evaluation are also presented.
While direct and extensive research on mono-8-bromochromane derivatives is emerging, the available data on di-halogenated analogs, particularly those with bromine at the 6 and 8 positions, strongly support the potential of the this compound scaffold in drug discovery.
Data Presentation
The following tables summarize the quantitative data for brominated chroman-4-one derivatives as SIRT2 inhibitors and their antiproliferative activity against cancer cell lines. It is important to note that the most potent compounds identified to date often feature di-halogenation (bromo and/or chloro) at the 6 and 8 positions. The structure-activity relationship (SAR) suggests that electron-withdrawing substituents at these positions are favorable for SIRT2 inhibition.[1][2]
Table 1: SIRT2 Inhibition by Brominated Chroman-4-one Derivatives [1][2]
| Compound ID | Structure | R | R' | R'' | SIRT2 IC50 (µM)[1][2] | Selectivity over SIRT1 & SIRT3[1] |
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | n-pentyl | 4.5 | >200 µM |
| (-)-1a | (S)-8-bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | n-pentyl | 1.5 | >200 µM |
| (+)-1a | (R)-8-bromo-6-chloro-2-pentylchroman-4-one | Cl | Br | n-pentyl | 4.5 | >200 µM |
| 1m | 6,8-dibromo-2-pentylchroman-4-one | Br | Br | n-pentyl | 1.5 | >200 µM (SIRT1), 16% inhibition at 200 µM (SIRT3) |
| 6i | 6-bromo-8-chloro-2-(3-hydroxypropyl)chroman-4-one | Br | Cl | -(CH₂)₃OH | 1.8 | High |
Note: The IC50 values highlight the potency of di-halogenated chroman-4-ones as SIRT2 inhibitors. The data for the enantiomers of compound 1a indicate that the (S)-enantiomer is more active.
Table 2: Antiproliferative Activity of Brominated Chroman-4-one Derivatives [3][4]
| Compound ID | Structure | Cancer Cell Line | GI₅₀ (µM)[3] |
| 6i | 6-bromo-8-chloro-2-(3-hydroxypropyl)chroman-4-one | MCF-7 (Breast Cancer) | 34.7 |
| 12a | Structure not specified in provided context | MCF-7 (Breast Cancer) | Potent |
| 12a | Structure not specified in provided context | A549 (Lung Carcinoma) | Potent |
Note: The antiproliferative effects of these compounds correlate with their SIRT2 inhibition potency, suggesting that SIRT2 is a likely target in cancer cells.[4]
Experimental Protocols
Synthesis of 8-Bromochroman-4-one Derivatives
A general and efficient method for the synthesis of substituted chroman-4-ones is a one-pot reaction involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, which can be effectively carried out using microwave irradiation.[1][5]
Protocol 1: Microwave-Assisted Synthesis of 8-Bromochroman-4-ones [1]
Materials:
-
Appropriately substituted 2'-hydroxyacetophenone (e.g., 3'-bromo-2'-hydroxyacetophenone)
-
Desired aldehyde (e.g., hexanal for a pentyl side chain)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and diisopropylamine (1.1 mmol) in ethanol (3-5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, 10% NaOH, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-bromochroman-4-one derivative.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation Protocols
Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorometric) [6][7][8]
This protocol describes a common method to determine the IC50 value of a test compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)
-
Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺ solution
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme and the test compound dilutions (or DMSO as a vehicle control).
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and NAD⁺ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 350/460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay for Anticancer Activity [9][10][11]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well sterile cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: Inhibition of the SIRT2 signaling pathway by this compound derivatives.
Experimental Workflows
Caption: Workflow for the synthesis of 8-bromochroman-4-one derivatives.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of the Chromane Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the bromination of the chromane ring, a key structural modification in the synthesis of various biologically active compounds. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of chromane derivatives, making this a critical reaction in medicinal chemistry and drug development.[1]
Introduction
The chromane scaffold is a privileged structure in numerous natural products and synthetic molecules with a wide range of biological activities. Bromination of the chromane ring can be achieved through several methods, primarily involving electrophilic aromatic substitution on the benzene ring or α-bromination of chroman-4-ones. The regioselectivity of the bromination is a key consideration and is influenced by the substituents on the chromane ring and the choice of brominating agent and reaction conditions.[1] For the unsubstituted chromane ring, the ether oxygen atom directs electrophilic substitution to the C-6 position (para- to the oxygen).[1] In the case of chroman-4-ones, bromination can be directed to the C-3 position.
Data Summary
The following table summarizes various methods for the bromination of chromane and its derivatives, highlighting the reagents, conditions, and reported yields.
| Substrate | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Chromane | N-Bromosuccinimide (NBS) | Acetic Acid / Dichloromethane | Controlled Temperature | Not Specified | 6-Bromochroman | Not Specified | [1] |
| 2,2,7,8-Tetramethylchroman-6-ol | Bromine (Br₂) | n-Hexane | 0°C to RT | 2 h | 5-Bromo-2,2,7,8-tetramethylchroman-6-ol | 95% | [2] |
| Chroman-4-one | Copper(II) Bromide | Chloroform / Ethyl Acetate | 70°C (Reflux) | 6 h | 3-Bromochroman-4-one | 86% | [3][4][5] |
| 2-Pentylchroman-4-one | Pyridinium tribromide (Py·Br₃) | Not Specified | Not Specified | Not Specified | 3-Bromo-2-pentylchroman-4-one | Not Specified (isolated as a diastereomeric mixture) | [6] |
Experimental Protocols
Protocol 1: Electrophilic Bromination of a Substituted Chromane
This protocol is adapted from the bromination of 2,2,7,8-tetramethylchroman-6-ol.[2]
Materials:
-
2,2,7,8-Tetramethylchroman-6-ol
-
Bromine (Br₂)
-
n-Hexane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/n-hexane (1:30 v/v)
Procedure:
-
Dissolve 2,2,7,8-tetramethylchroman-6-ol (1.0 eq) in n-hexane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of bromine (1.02 eq) in n-hexane.
-
Add the bromine solution to the chromane solution in one portion at 0°C.
-
Add one drop of concentrated H₂SO₄ to the reaction mixture.
-
Remove the ice bath and stir the mixture at ambient temperature for 2 hours.
-
Quench the reaction by washing the mixture with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/n-hexane (1:30 v/v) eluent to yield 5-bromo-2,2,7,8-tetramethylchroman-6-ol.[2]
Protocol 2: α-Bromination of Chroman-4-one
This protocol describes the synthesis of 3-bromochroman-4-one using copper(II) bromide.[3][4][5]
Materials:
-
Chroman-4-one
-
Copper(II) Bromide (CuBr₂)
-
Chloroform
-
Ethyl Acetate
Procedure:
-
Prepare a suspension of copper(II) bromide (2.0 eq) in ethyl acetate in a round-bottom flask.
-
In a separate flask, dissolve chroman-4-one (1.0 eq) in chloroform.
-
Add the chroman-4-one solution to the copper(II) bromide suspension.
-
Reflux the reaction mixture vigorously at 70°C for 6 hours under an inert atmosphere. Monitor the reaction completion by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with chloroform.
-
Evaporate the combined filtrate under reduced pressure to obtain the pure 3-bromochroman-4-one.[3]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the electrophilic bromination of a chromane derivative.
Caption: General workflow for the bromination of a chromane derivative.
Signaling Pathways and Logical Relationships
The regioselectivity of the electrophilic bromination of the chromane ring is dictated by the electronic effects of the substituents. The following diagram illustrates the directing effect of the ether oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tocopherol derivatives. Part 32: On the bromination of pyrano[3,2-f]chromenes related to γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions of 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-bromochromane in various palladium-catalyzed cross-coupling reactions. The chromane scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 8-position opens up avenues for synthesizing novel compounds with potential therapeutic applications. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, including representative quantitative data, detailed experimental procedures, and visualizations of the reaction workflows and catalytic cycles.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block for drug discovery and organic synthesis. The bromine atom at the 8-position serves as a reactive handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The successful functionalization of the 8-position of the chromane ring system allows for the exploration of structure-activity relationships (SAR) and the development of new molecular entities with desired pharmacological profiles.
Key Cross-Coupling Reactions
Four major palladium-catalyzed cross-coupling reactions are particularly amenable to the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters, leading to 8-aryl or 8-vinyl chromanes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines, yielding 8-aminochromane derivatives.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes, resulting in 8-alkynylchromanes.[4]
-
Heck Reaction: For the formation of C-C bonds by coupling with alkenes, producing 8-vinylchromanes.[5]
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 (estimated) |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 (estimated) |
Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary and optimization may be required.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene
-
Degassed Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (e.g., 10 mL) and degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylchromane.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of 8-aminochromane derivatives from this compound and various primary and secondary amines.[6][7]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 85-95[6] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 (estimated) |
Note: The data in this table is based on a combination of a specific example for a related substrate and representative conditions for this reaction type.[6] Actual results for this compound may vary and optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene (e.g., 10 mL) followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 8-aminochromane derivative.
Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 8-alkynylchromanes, which are valuable synthetic intermediates.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 (estimated) |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | 80-90 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | - (Copper-free) | Cs₂CO₃ | Acetonitrile | 80 | 24 | 70-80 (estimated) |
Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary and optimization may be required.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (e.g., 10 mL) and triethylamine (e.g., 3 mL) via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 8-alkynylchromane.
Heck Reaction of this compound
The Heck reaction provides a method for the vinylation of this compound, coupling it with alkenes to form 8-alkenylchromane derivatives.[5]
Data Presentation: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 (estimated) |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 120 | 18 | 75-85 (estimated) |
| 3 | 1-Octene | PdCl₂(dppf) (3) | - | NaOAc | DMA | 130 | 36 | 60-70 (estimated) |
Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary and optimization may be required.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (e.g., 10 mL), triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 8-alkenylchromane.
Safety and Handling
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. All manipulations should be performed in a well-ventilated fume hood or in a glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Solvents should be properly degassed to prevent catalyst deactivation. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Development of Cellular Assays for 8-Bromochromane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif present in a diverse range of biologically active natural products and synthetic molecules. Derivatives of chromane have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a bromine atom at the 8-position of the chromane ring system may significantly modulate the compound's physicochemical properties and biological activity. This document provides a comprehensive guide to developing and implementing a series of cellular assays to characterize the biological effects of 8-Bromochromane, a novel chromane derivative.
The following application notes and protocols are designed to enable researchers to assess the cytotoxic, pro-apoptotic, and cell cycle-altering properties of this compound. These assays will provide critical insights into its mechanism of action and potential as a therapeutic agent. While the specific biological targets of this compound are yet to be fully elucidated, the structural similarity to other bioactive chromanes and bromo-substituted heterocyclic compounds suggests potential interactions with key cellular pathways involved in cell proliferation and survival.
I. Preliminary Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a dose-response relationship and the calculation of the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.
A. MTT Cell Proliferation Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
II. Investigation of Apoptotic Induction
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed, followed by flow cytometry analysis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
A. Annexin V-FITC/PI Apoptosis Assay
Experimental Protocol: Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3) to identify four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
III. Cell Cycle Analysis
To investigate whether this compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is a standard method. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
A. Propidium Iodide Staining for Cell Cycle Analysis
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours as described previously.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The DNA content will be represented in a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Data Presentation
The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.9 ± 1.8 | |
| A549 (Lung Cancer) | 24 | 62.8 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 25.1 ± 2.2 | |
| HEK293 (Normal Kidney) | 48 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 15 | 78.4 ± 3.2 | 12.1 ± 1.1 | 9.5 ± 0.9 |
| This compound | 30 | 55.9 ± 4.5 | 25.6 ± 2.3 | 18.5 ± 1.7 |
| This compound | 60 | 32.1 ± 3.8 | 41.3 ± 3.5 | 26.6 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h Treatment with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 |
| This compound | 15 | 68.2 ± 3.1 | 18.5 ± 1.7 | 13.3 ± 1.2 |
| This compound | 30 | 75.8 ± 3.5 | 10.2 ± 0.9 | 14.0 ± 1.4 |
| This compound | 60 | 45.3 ± 4.1 | 15.7 ± 1.6 | 39.0 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
To visually represent the experimental workflows and potential signaling pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cellular characterization of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship between cellular assays for this compound.
Investigating the Mechanism of Action of 8-Bromochromane: Application Notes and Protocols
A comprehensive literature search for the mechanism of action, biological targets, and associated quantitative data for 8-Bromochromane has yielded insufficient information to generate detailed application notes and experimental protocols as requested.
Extensive searches across scientific databases and literature have not revealed any specific studies detailing the biological activity of this compound. While the broader class of "brominated chromanes" has been noted in medicinal chemistry for modulating various signaling pathways, with a particular mention of potential Sirtuin 2 (SIRT2) inhibition, this information is general and not specific to the 8-bromo isomer.
PubChem, a comprehensive database of chemical molecules and their activities, contains entries for structurally related compounds such as "8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride." However, these entries lack the necessary biological activity data, such as IC50 or EC50 values, which are crucial for developing the requested protocols.
Without foundational data on the specific biological targets and the mechanism by which this compound exerts its effects, the creation of accurate and reliable application notes, experimental protocols, and signaling pathway diagrams is not feasible.
Further research and initial biological screening of this compound would be required to elucidate its pharmacological profile. Should such data become available in the future, the development of the requested detailed documentation could be pursued.
We recommend researchers interested in this compound to consider performing initial screening assays to identify its biological targets. This could include broad panel screening against various enzymes, receptors, and cell lines to uncover potential activities. Once a primary target is identified, further focused studies can be designed to delineate the precise mechanism of action.
The Strategic Role of 8-Bromochromane in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active molecules. Its unique structural and electronic properties make it an attractive framework in medicinal chemistry. The introduction of a bromine atom at the 8-position of the chromane ring system provides a versatile synthetic handle, enabling the strategic diversification of the core structure through various cross-coupling reactions. This application note details the utility of 8-bromochromane in the synthesis of potent bioactive molecules, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to guide researchers in leveraging this valuable building block.
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors
Rho-kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and has emerged as a significant therapeutic target for a range of diseases, including glaucoma, cardiovascular diseases, and neurological disorders. A number of potent and selective ROCK inhibitors are based on the chromane scaffold. The synthesis of these inhibitors often involves the strategic functionalization of the chromane ring to achieve optimal binding to the kinase active site.
A key synthetic strategy for accessing these bioactive molecules involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the 8-position of the chromane core and a variety of aryl or heteroaryl boronic acids or esters. The 8-bromo substituent on the chromane ring is an ideal precursor for this transformation.
Synthetic Workflow for Chromane-Based ROCK Inhibitors via Suzuki Coupling
The general workflow for the synthesis of chromane-based ROCK inhibitors utilizing this compound is depicted below. The process typically begins with the preparation of the this compound core, followed by a Suzuki coupling reaction to introduce a desired (hetero)aryl moiety. Subsequent functional group manipulations can then be performed to arrive at the final bioactive molecule.
Potential Therapeutic Targets for 8-Bromochromane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom at the 8th position of the chromane scaffold can significantly influence its physicochemical properties and biological activity, making 8-bromochromane analogs an intriguing area for therapeutic exploration. While direct studies on this compound analogs are limited, research on structurally related brominated heterocyclic compounds, including quinolines and other chromane derivatives, provides valuable insights into their potential therapeutic applications. This document outlines potential therapeutic targets for this compound analogs, supported by data from related compounds, and provides detailed protocols for relevant experimental validation. The primary therapeutic areas identified are oncology and virology.
Potential Therapeutic Targets in Oncology
Based on studies of structurally similar compounds, a key potential therapeutic target for this compound analogs in cancer is Topoisomerase I . Additionally, the modulation of the NF-κB signaling pathway represents another promising avenue for anticancer activity.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a well-established target for cancer therapy.[1][2] Several chromone and brominated quinoline derivatives have demonstrated the ability to inhibit this enzyme, leading to cancer cell death.[1]
Quantitative Data on Related Compounds:
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone | Chromone 11b | Topoisomerase I Inhibition | 1.46 | [1] |
| Chromone | Chromone 11c | Topoisomerase I Inhibition | 6.16 | [1] |
| Chroman | Compound 6i | MCF-7 (Breast Cancer) | 34.7 (GI50) | [3][4] |
| Brominated Quinoline | Compound 11 | C6 (Rat Brain Tumor) | 15.4 | |
| Brominated Quinoline | Compound 11 | HeLa (Cervical Cancer) | 26.4 | |
| Brominated Quinoline | Compound 11 | HT29 (Colon Cancer) | 15.0 |
Modulation of NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers. Certain chromane derivatives have been suggested to exert their anticancer effects by inhibiting this pathway.[5]
Signaling Pathway Diagram:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.
Potential Therapeutic Targets in Virology
The chromane scaffold is also present in molecules with antiviral properties. Studies on related chromone and chromanone derivatives suggest potential activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza viruses.
Inhibition of Viral Entry and Replication
Natural and semi-synthetic chromone alkaloids have demonstrated antiviral activity. For instance, schumannificine, a chromone alkaloid, has shown anti-HIV activity, proposed to be through irreversible binding to the gp120 envelope protein, which is crucial for viral entry.[6] Other derivatives have shown potent anti-HSV activity.[6] Furthermore, fluorinated 2-arylchroman-4-ones have exhibited significant activity against influenza A virus.[7]
Quantitative Data on Related Compounds:
| Compound Class | Specific Analog | Virus | IC50 (µM) | Reference |
| Fluorinated 2-arylchroman-4-one | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | [7] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a test compound to inhibit the activity of human Topoisomerase I by assessing the relaxation of supercoiled plasmid DNA.
Materials:
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Human Topoisomerase I
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Supercoiled plasmid DNA (e.g., pBR322)
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10X Topoisomerase I Assay Buffer
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Test compound (this compound analog)
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Positive control (e.g., Camptothecin)
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Nuclease-free water
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0.5 M EDTA
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DNA loading dye
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Agarose
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Tris-acetate-EDTA (TAE) buffer
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Ethidium bromide or other DNA stain
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Gel electrophoresis system and imaging equipment
Protocol:
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Prepare the reaction mixture in a microcentrifuge tube on ice by adding the following in order: nuclease-free water, 10X assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
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Initiate the reaction by adding human Topoisomerase I to the mixture.
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Incubate the reaction at 37°C for 30 minutes.
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Stop the reaction by adding 0.5 M EDTA.
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Add DNA loading dye to each reaction mixture.
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Load the samples onto a 1% agarose gel in TAE buffer.
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Run the gel electrophoresis until the bands are adequately separated.
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Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
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Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. A decrease in the amount of relaxed DNA with increasing compound concentration indicates inhibition of Topoisomerase I.
Workflow Diagram:
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis in cancer cells treated with this compound analogs.
Materials:
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Cancer cell line of interest
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Cell culture medium and supplements
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Test compound (this compound analog)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-buffered saline (PBS)
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Flow cytometer
Protocol:
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Seed cancer cells in a 6-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of the this compound analog for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
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Harvest the cells by trypsinization and collect both adherent and floating cells.
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Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
Data Interpretation:
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Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic or necrotic cells
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Annexin V- / PI+: Necrotic cells
Workflow Diagram:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion
While direct experimental data for this compound analogs is not yet abundant, the information available for structurally related brominated heterocycles and chromane derivatives strongly suggests their potential as anticancer and antiviral agents. The primary proposed mechanisms of action in oncology include the inhibition of Topoisomerase I and the modulation of the NF-κB signaling pathway. In virology, interference with viral entry and replication are plausible mechanisms. The provided protocols offer a robust framework for the experimental validation of these potential therapeutic applications for novel this compound analogs. Further research is warranted to synthesize and evaluate a library of these compounds to establish a clear structure-activity relationship and to fully elucidate their therapeutic potential.
References
- 1. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromochromane
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of 8-Bromochromane synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves a two-step process. The first step is the bromination of a suitable phenol precursor, followed by a cyclization reaction to form the chromane ring. The choice of starting material and specific reaction conditions can be adapted from established procedures for similar heterocyclic compounds.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: For a successful synthesis with high yield and purity, several parameters are critical:
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Temperature Control: Bromination reactions are often highly temperature-sensitive. Strict temperature control is crucial to minimize the formation of undesired isomers and di-brominated side products.[1]
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Purity of Reagents: The purity of the brominating agent, such as N-Bromosuccinimide (NBS), directly impacts the reaction's efficiency and the purity of the product. It is often recommended to recrystallize NBS before use.[1]
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Stoichiometry of Reagents: Careful control of the molar ratios of reactants is essential to prevent over-bromination and other side reactions.[1]
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Inert Atmosphere: For reactions involving sensitive reagents or intermediates, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TTC). A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be used. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the most common challenges in the purification of this compound?
A4: The primary challenges in purifying this compound include separating it from unreacted starting materials, isomeric byproducts, and di-brominated species. Column chromatography using silica gel is a common and effective purification method. The choice of eluent system is critical for achieving good separation. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be insufficient. 2. Decomposition of reagents: The brominating agent or other reagents may have degraded. 3. Incorrect stoichiometry: The ratio of reactants is not optimal. 4. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. 2. Use fresh, high-quality reagents. Ensure proper storage conditions. 3. Carefully measure and ensure the correct molar ratios of all reactants. 4. Gradually increase the reaction temperature while monitoring for side product formation by TLC. |
| Formation of Multiple Products (Isomers or Di-brominated compounds) | 1. Incorrect temperature control: The reaction temperature may be too high, leading to a loss of regioselectivity. 2. Excess brominating agent: Using too much of the brominating agent can lead to the formation of di- and poly-brominated products. | 1. Maintain the recommended reaction temperature. For brominations, this is often at or below room temperature. 2. Use a controlled stoichiometry of the brominating agent. A slight excess may be needed for full conversion, but a large excess should be avoided. |
| Difficult Purification | 1. Poor separation on column chromatography: The chosen eluent system may not be optimal. 2. Co-elution of impurities: Impurities may have similar polarity to the desired product. | 1. Perform small-scale TLC experiments with different solvent systems to find an optimal eluent for separation. A gradient elution may be necessary. 2. Consider a different purification technique, such as recrystallization or preparative HPLC, if column chromatography is ineffective. |
| Product Degradation during Work-up | 1. Exposure to strong acids or bases: The chromane ring system may be sensitive to harsh pH conditions. 2. Prolonged heating: The product may be thermally unstable. | 1. Use mild acidic and basic solutions for washing during the work-up procedure. 2. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of related brominated heterocyclic compounds.
Step 1: Synthesis of 2-Bromo-4-propargylphenol (Intermediate)
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propargylphenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent to the reaction mixture.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield the pure intermediate.
Step 2: Cyclization to this compound
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Reaction Setup: In a round-bottom flask, dissolve the 2-Bromo-4-propargylphenol intermediate (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene.
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Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq), to the solution.
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Heating: Heat the reaction mixture to 80-100°C for 6-12 hours.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: After completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
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Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Optimization of Bromination Reaction Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05 eq) | DCM | 0 to RT | 4 | 85 |
| 2 | NBS (1.05 eq) | CHCl₃ | 0 to RT | 4 | 82 |
| 3 | Br₂ (1.0 eq) | CH₃COOH | RT | 2 | 75 (with isomers) |
| 4 | NBS (1.2 eq) | DCM | 0 to RT | 4 | 80 (with di-bromo) |
Table 2: Optimization of Cyclization Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 70 |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 3 | K₂CO₃ | Toluene | 100 | 12 | 65 |
| 4 | NaH | THF | RT to 60 | 6 | 50 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: 8-Bromochromane Synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 8-Bromochromane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, with a focus on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves the acid-catalyzed intramolecular cyclization of 2-allyl-6-bromophenol. This method is a type of electrophilic aromatic substitution where the phenolic hydroxyl group attacks the double bond of the allyl group, leading to the formation of the chromane ring system.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenge in the synthesis of this compound is controlling the regioselectivity of the cyclization reaction. The reaction can proceed through two competing pathways: a 6-endo-trig cyclization to form the desired this compound, or a 5-exo-trig cyclization to form an isomeric dihydrobenzofuran derivative. The reaction conditions, particularly the choice of acid catalyst and solvent, can influence the ratio of these products.
Q3: How can I confirm the identity of the main product and any side products?
A3: The identity of this compound and its potential side products can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chromatographic methods like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are useful for identifying the number of components in the reaction mixture and aiding in their isolation for further characterization.
Troubleshooting Guide: Common Side Products
This guide addresses the identification and mitigation of common side products encountered during the synthesis of this compound via the cyclization of 2-allyl-6-bromophenol.
| Side Product | Identification | Reason for Formation | Troubleshooting & Mitigation |
| 7-Bromo-2-methyl-2,3-dihydrobenzofuran | Isomeric to the desired product (same mass). Can be distinguished by NMR spectroscopy. The ¹H NMR will show a characteristic methyl group signal. | This is the product of the competing 5-exo-trig cyclization pathway. According to Baldwin's rules for ring closure, 5-exo-trig cyclizations are generally kinetically favored over 6-endo-trig cyclizations.[1][2] | - Catalyst Choice: The use of certain Lewis acids or Brønsted acids can influence the regioselectivity. Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids like BF₃·OEt₂).- Solvent Effects: The polarity of the solvent can affect the stability of the transition states for the two cyclization pathways. Try performing the reaction in a range of solvents with varying polarities.- Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the six-membered ring. |
| Dibrominated Chromane Isomers | Higher mass than the desired product. The position of the second bromine atom can be determined by detailed NMR analysis. | If a brominating agent is used in the synthesis or if there are residual brominating agents from a previous step, electrophilic aromatic substitution can occur on the electron-rich aromatic ring, leading to the formation of dibrominated products. | - Stoichiometry: Ensure the correct stoichiometry of the starting materials and reagents.- Purification of Starting Materials: Use highly pure 2-allyl-6-bromophenol to avoid the presence of any residual brominating agents.- Reaction Conditions: Avoid harsh reaction conditions that might promote further bromination. |
| Unreacted 2-allyl-6-bromophenol | Lower mass than the product. Can be identified by TLC, GC-MS, or NMR by comparison with the starting material. | The reaction has not gone to completion. | - Increase Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time.- Increase Catalyst Loading: A higher concentration of the acid catalyst may be required to drive the reaction to completion.- Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious as this may also promote side product formation. |
| Polymeric Materials | Often appear as an insoluble tar-like substance in the reaction vessel. | Strong acid catalysts and higher temperatures can promote the polymerization of the starting material or the product. | - Use a Milder Catalyst: Consider using a less aggressive acid catalyst.- Control Temperature: Maintain a lower reaction temperature throughout the process.- Shorter Reaction Times: Minimize the reaction time to what is necessary for the formation of the desired product. |
Experimental Protocols
General Procedure for the Acid-Catalyzed Cyclization of 2-allyl-6-bromophenol:
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Reaction Setup: To a solution of 2-allyl-6-bromophenol in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or nitromethane), add the acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) at a controlled temperature (e.g., 0 °C or room temperature).
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Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the formation of common side products during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and mitigating common side products in this compound synthesis.
References
Troubleshooting low yield in 8-Bromochromane reactions
Welcome to the technical support center for the synthesis of 8-Bromochromane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to achieving optimal yields in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound is typically synthesized via a two-step process. The first step involves the formation of the chromane ring system, often resulting in the intermediate 8-Bromochroman-4-one. This is followed by the reduction of the ketone at the 4-position to yield the final this compound product. The initial formation of the chromanone can be achieved either by direct bromination of a pre-formed chroman-4-one or by cyclization of a brominated precursor.
Q2: I am experiencing low yield in the bromination step to form 8-Bromochroman-4-one. What are the common causes?
A2: Low yields in the bromination of the chromanone precursor can stem from several factors. One of the primary challenges is controlling the regioselectivity of the bromination on the electron-rich aromatic ring.[1][2] Common issues include the formation of multiple brominated isomers and over-bromination, leading to di- or tri-substituted products.[3] The stability of the brominating agent and the reaction conditions, such as temperature and solvent, are critical parameters to control.
Q3: How can I improve the regioselectivity to favor the formation of the 8-bromo isomer?
A3: Achieving high regioselectivity for 8-bromination depends on the directing effects of the substituents on the aromatic ring and the choice of brominating agent. The hydroxyl group in phenol precursors is a strong ortho-, para-director, which can lead to a mixture of products.[1] To enhance selectivity for the 8-position (ortho to the oxygen of the pyran ring), steric hindrance and the choice of a suitable brominating agent are key. Milder brominating agents, such as N-bromosuccinimide (NBS) or pyridinium tribromide, can offer better control compared to the more reactive molecular bromine.[4]
Q4: My Wolff-Kishner reduction of 8-Bromochroman-4-one to this compound is not going to completion. What should I do?
A4: Incomplete Wolff-Kishner reduction can be due to several factors. The reaction requires strongly basic conditions and high temperatures, typically in a high-boiling solvent like diethylene glycol.[5][6] Insufficient base, lower than required reaction temperatures, or the presence of water can hinder the reaction. The formation of the hydrazone intermediate is a critical step; sterically hindered ketones may form the hydrazone slowly.[7] One common modification to improve yields is the Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial formation of the hydrazone to allow the reaction temperature to rise.[7][8]
Q5: Are there alternative methods to the Wolff-Kishner reduction for converting the chromanone to the chromane?
A5: Yes, the Clemmensen reduction is a common alternative, which is carried out under acidic conditions using zinc amalgam and concentrated hydrochloric acid.[5][9] This method is particularly useful for substrates that are sensitive to the strongly basic conditions of the Wolff-Kishner reduction. However, the substrate must be stable in strong acid.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 8-Bromochroman-4-one
| Possible Cause | Suggested Solution |
| Poor Regioselectivity | The hydroxyl group of the phenol precursor is a strong ortho-, para-director, leading to a mixture of isomers.[1] To favor the 8-position, consider using a bulkier brominating agent or protecting groups to sterically hinder other positions. The choice of solvent can also influence selectivity; non-polar solvents can sometimes favor para-substitution.[1] |
| Over-bromination | The high reactivity of the phenol ring can lead to the formation of di- or tri-brominated products.[3] Use a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine water.[1] Control the stoichiometry of the brominating agent carefully and add it portion-wise to the reaction mixture. Lowering the reaction temperature can also help to control the reaction rate.[1] |
| Decomposition of Starting Material | Phenols can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere if necessary. The purity of the starting materials is also crucial. |
| Aldehyde Self-Condensation | In syntheses starting from a 2'-hydroxyacetophenone and an aldehyde, the aldehyde can self-condense, especially under basic conditions. To minimize this, slowly add the aldehyde to the reaction mixture. |
Problem 2: Low Yield in the Reduction of 8-Bromochroman-4-one to this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Wolff-Kishner) | Ensure a sufficiently high temperature is reached (typically >180 °C). Use a high-boiling solvent like diethylene glycol.[5][6] Ensure a sufficient excess of hydrazine and a strong base (e.g., KOH) are used. The Huang-Minlon modification, which involves removing water after hydrazone formation, can significantly improve yields.[7][8] |
| Substrate Degradation (Clemmensen) | The strongly acidic conditions of the Clemmensen reduction can lead to degradation of acid-sensitive substrates.[5][9] If your substrate is not stable in strong acid, the Wolff-Kishner reduction is a better alternative. |
| Formation of Side Products (Wolff-Kishner) | Azine formation, from the reaction of the hydrazone with another molecule of the ketone, is a possible side reaction. This can be minimized by ensuring the reaction is carried out under anhydrous conditions during the hydrazone formation step.[8] |
| Product Loss During Workup | This compound may have some volatility. Be cautious during solvent removal under reduced pressure. Ensure complete extraction from the reaction mixture by using an appropriate organic solvent and performing multiple extractions. |
Experimental Protocols
Synthesis of 8-Bromochroman-4-one via Electrophilic Bromination
This protocol describes a general method for the synthesis of 8-Bromochroman-4-one from a substituted 2'-hydroxyacetophenone and an aldehyde, followed by bromination.
Step 1: Synthesis of the Chroman-4-one precursor
A general one-step procedure for the synthesis of chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.
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Reagents: Substituted 2'-hydroxyacetophenone (1.0 equiv), appropriate aldehyde (1.1 equiv), and Diisopropylamine (DIPA) (1.1 equiv).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the 2'-hydroxyacetophenone in ethanol in a microwave-safe vessel.
-
Add the aldehyde and DIPA to the solution.
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Bromination to 8-Bromochroman-4-one
-
Reagents: Chroman-4-one (1.0 equiv), Pyridinium tribromide (Py·Br₃) or N-Bromosuccinimide (NBS) (1.0-1.1 equiv).
-
Solvent: Dichloromethane or Carbon tetrachloride.
-
Procedure:
-
Dissolve the chroman-4-one in the chosen solvent and cool the solution to 0 °C.
-
Add the brominating agent portion-wise while maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Reduction of 8-Bromochroman-4-one to this compound
Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Reagents: 8-Bromochroman-4-one (1.0 equiv), Hydrazine hydrate (excess, e.g., 10-20 equiv), Potassium hydroxide (excess, e.g., 5-10 equiv).
-
Solvent: Diethylene glycol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 8-Bromochroman-4-one, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux at around 110-130 °C for 1-2 hours to form the hydrazone.
-
After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine by heating the mixture to a higher temperature (around 190-200 °C).
-
Once the water has been removed, return the apparatus to a reflux setup and continue to heat at the elevated temperature for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizing the Workflow
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Improving the regioselectivity of chromane bromination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of chromane bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the regioselectivity of chromane bromination, and which position is most favored?
A1: The primary factor is the powerful directing effect of the ether oxygen atom within the dihydropyran ring of the chromane scaffold.[1] This oxygen atom is an electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution. It preferentially directs incoming electrophiles to the para position (C-6) and, to a lesser extent, the ortho position (C-8).[1] Consequently, the 6-bromochroman is typically the major regioisomer formed.
Q2: My bromination reaction is yielding a mixture of 6-bromo and 8-bromo isomers. How can I enhance the selectivity for the 6-bromo product?
A2: Achieving high selectivity for the 6-bromo isomer often requires optimizing the reaction conditions. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can increase selectivity by favoring the reaction pathway with the lower activation energy, which typically leads to the more stable intermediate for 6-substitution.[2]
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates.[2] Using polar, aprotic solvents like acetonitrile (CH₃CN) with N-bromosuccinimide (NBS) has been shown to increase both reactivity and regioselectivity for aromatic brominations.[3]
-
Brominating Agent: The choice of brominating agent is critical. N-bromosuccinimide (NBS) is often considered a milder and more selective reagent than molecular bromine (Br₂).[3][4][5] Bulky brominating agents, such as tetra-n-butylammonium tribromide (TBA-Br₃), may also enhance selectivity for the less sterically hindered C-6 position.[6]
Q3: I am experiencing low yields and incomplete conversion in my reaction. What are the likely causes and how can I resolve them?
A3: Low yields can stem from several issues:
-
Reagent Purity: Impurities in the chromane starting material or the brominating agent can lead to side reactions and lower the yield of the desired product.[2] It is crucial to purify the starting material and use high-quality reagents.
-
Reaction Conditions: The reaction may require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the brominating agent, especially if the aromatic ring is not sufficiently activated.[2][7] Additionally, ensure the reaction is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1][2]
-
Side Reactions: If the chromane substrate has other reactive sites, such as benzylic protons, side reactions like benzylic bromination can occur, especially when using NBS with radical initiators in non-polar solvents like carbon tetrachloride (CCl₄).[3][5] Using a polar solvent like acetonitrile can favor aromatic substitution over benzylic bromination.[3]
Q4: How do existing substituents on the aromatic portion of the chromane ring impact the regioselectivity of further bromination?
A4: Substituents on the aromatic ring significantly influence the position of bromination through their electronic and steric effects.[1][8]
-
Activating Groups (e.g., -OH, -OCH₃, -Alkyl): These groups are electron-donating and will further activate the ring, directing the bromine to their ortho and para positions. Their directing effects will compete with the ether oxygen of the chromane ring.
-
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These groups are electron-withdrawing and deactivate the ring, making the reaction slower. They primarily direct incoming electrophiles to the meta position relative to themselves. The final regiochemical outcome will be determined by the combined directing effects of the chromane oxygen and any other substituents present.
Q5: What is the most effective method for separating the regioisomers of brominated chromane?
A5: The most common and effective method for separating regioisomers of brominated chromane is column chromatography on silica gel.[1][2] The different isomers will have slightly different polarities, allowing them to be separated by eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Fractional crystallization can also be an option if the isomers have significantly different solubilities.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the bromination of chromane.
Problem: Poor Regioselectivity (Mixture of Isomers)
Poor regioselectivity is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: A stepwise workflow for diagnosing and resolving poor regioselectivity.
Mechanism of Regioselectivity
The preference for bromination at the C-6 position is due to the stability of the cationic intermediate (Wheland intermediate or arenium ion) formed during the electrophilic attack. The intermediate leading to the 6-bromo product has more significant resonance stabilization from the ether oxygen compared to the intermediate for the 8-bromo product.
Caption: The reaction pathway favors the more stable Wheland intermediate.
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes how different experimental parameters can be adjusted to improve the regioselectivity of chromane bromination, with a focus on maximizing the yield of the 6-bromo isomer.
| Parameter | Condition Variation | Brominating Agent | Solvent | Expected Effect on 6-Bromo Selectivity | Reference |
| Temperature | Lower Temperature (e.g., 0 °C) | Br₂ or NBS | Dichloromethane | Increased selectivity | [2] |
| Solvent | Polar, Aprotic vs. Non-polar | NBS | Acetonitrile | High selectivity and faster reaction | [3] |
| Solvent | Non-polar | NBS | Carbon Tetrachloride | Risk of competing benzylic bromination | [3] |
| Brominating Agent | Mild vs. Harsh | NBS | Acetonitrile | Generally higher selectivity than Br₂ | [4] |
| Brominating Agent | Steric Bulk | TBA-Br₃ | Dichloromethane | May increase selectivity for less hindered C-6 position | [6] |
| Catalyst | With vs. Without Lewis Acid | Br₂ | Dichloromethane | May be required for less activated chromanes | [2][7] |
This data is illustrative and based on established principles of electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Regioselective Bromination of Chromane using NBS in Acetonitrile
This protocol is adapted from procedures known to favor high regioselectivity in the bromination of activated aromatic rings.[3][4]
-
Preparation: To a solution of the chromane derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, stir the mixture at room temperature.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can initiate radical reactions upon light exposure.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, quench it by adding 15 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 6-bromochroman.[2][4]
Protocol 2: Purification of Brominated Chromane Isomers
This protocol provides a general guideline for separating regioisomers using column chromatography.
-
Column Preparation: Pack a glass column with silica gel slurried in 100% hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the desired products. The less polar isomer will typically elute first.
-
Isolation: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure to yield the purified brominated chromane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 8-Bromochromane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 8-Bromochromane. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A practical and scalable three-step synthetic route to this compound is outlined below. This pathway involves the synthesis of the intermediate chroman-4-one, followed by regioselective bromination at the 8-position, and subsequent reduction of the carbonyl group.
Caption: Proposed synthetic pathway for this compound.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation and cyclization to form chroman-4-one?
A2: The intramolecular Friedel-Crafts acylation is a key step and is sensitive to several parameters.[1] Key considerations include:
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Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which can deactivate it and significantly lower the yield.[1]
-
Stoichiometry of Lewis Acid: A stoichiometric amount or even an excess of the Lewis acid is often required because it complexes with both the starting material and the ketone product.[2]
-
Temperature Control: The reaction can be exothermic. Maintaining the optimal temperature is crucial to prevent side reactions and decomposition.[1]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time to maximize product formation and minimize byproduct generation.[1]
Q3: Which method is recommended for the reduction of 8-Bromochroman-4-one on a larger scale?
A3: For the reduction of the ketone to a methylene group, the Wolff-Kishner reduction is often preferred for scaled-up synthesis, especially for substrates that are sensitive to acidic conditions.[3][4] The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is an alternative but is not suitable for acid-labile compounds.[5][6] Catalytic hydrogenation is another possibility, but the catalyst can sometimes be sensitive to impurities.[7][8]
Troubleshooting Guides
Step 1 & 2: Synthesis and Bromination of 8-Bromochroman-4-one
Issue 1: Low yield of Chroman-4-one in the Friedel-Crafts reaction.
| Possible Cause | Troubleshooting Suggestion |
| Deactivated aromatic ring | Friedel-Crafts reactions are less effective with electron-withdrawing groups on the aromatic ring.[9] Consider using a more activated phenol derivative if possible. |
| Inactive Lewis acid catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and handled under strictly anhydrous conditions.[1] Consider using a more reactive catalyst system. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. Some reactions require heating, while for others, lower temperatures might be necessary to minimize side reactions.[1] |
| Incomplete reaction | Increase the reaction time and monitor the progress by TLC or HPLC. Consider increasing the stoichiometry of the Lewis acid.[1] |
Issue 2: Poor regioselectivity during the bromination of chroman-4-one.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect brominating agent or conditions | For regioselective bromination at the 8-position, specific reagents and conditions are required. The use of Br₂ in acetic acid has been reported for the bromination of similar substrates.[10] Consider screening different brominating agents (e.g., NBS, pyridinium tribromide) and solvent systems.[11] |
| Over-bromination | Control the stoichiometry of the brominating agent carefully. Add the brominating agent slowly and at a controlled temperature to prevent multiple brominations. |
| Steric hindrance | The substitution pattern on the chroman-4-one ring can influence the position of bromination.[12] |
Step 3: Reduction of 8-Bromochroman-4-one
Issue 3: Incomplete reduction or low yield in the Wolff-Kishner reaction.
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently high temperature | The Wolff-Kishner reduction typically requires high temperatures (180-200 °C) to drive the reaction to completion.[3] Ensure the reaction setup can safely reach and maintain these temperatures. |
| Incomplete formation of the hydrazone | The initial condensation of hydrazine to form the hydrazone is a critical step.[4] Ensure adequate reaction time for this step before proceeding to the high-temperature elimination. |
| Base-sensitive substrate | While the Wolff-Kishner reaction is performed under basic conditions, some substrates might still be sensitive to the strong base at high temperatures, leading to decomposition.[4] |
| Steric hindrance around the carbonyl group | Highly sterically hindered ketones may react slowly.[13] Prolonged reaction times or more forcing conditions might be necessary. |
Issue 4: Formation of byproducts during the Clemmensen reduction.
| Possible Cause | Troubleshooting Suggestion |
| Acid-sensitive functional groups | The strongly acidic conditions of the Clemmensen reduction can lead to the degradation of acid-labile groups in the molecule.[5] If such groups are present, the Wolff-Kishner reduction is a better alternative.[6] |
| Formation of dimeric products | Over-reduction or side reactions on the zinc surface can sometimes lead to the formation of dimeric or polymeric byproducts.[14] |
| Incomplete reduction | Ensure the zinc amalgam is freshly prepared and activated. The reaction is heterogeneous, so efficient stirring is crucial.[15] |
Experimental Protocols
Protocol 1: Synthesis of Chroman-4-one
This protocol describes a general procedure for the synthesis of chroman-4-one via an intramolecular Friedel-Crafts acylation.
-
Preparation of 3-phenoxypropanoic acid:
-
To a solution of phenol in an appropriate solvent (e.g., acetone), add an equimolar amount of a base (e.g., potassium carbonate).
-
Slowly add 3-chloropropionic acid or its ester and heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture and extract the product, 3-phenoxypropanoic acid.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
To a solution of 3-phenoxypropanoic acid in an inert solvent (e.g., dichloromethane), add a Lewis acid such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice, and then extract the chroman-4-one product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Bromination of Chroman-4-one to 8-Bromochroman-4-one
This protocol is a general procedure for the regioselective bromination of chroman-4-one.
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Dissolve chroman-4-one in a suitable solvent such as acetic acid.
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Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
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Extract the 8-Bromochroman-4-one with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the product by column chromatography or recrystallization.
Protocol 3: Wolff-Kishner Reduction of 8-Bromochroman-4-one
This protocol outlines the reduction of the carbonyl group to a methylene group.[13]
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To a reaction vessel containing 8-Bromochroman-4-one, add diethylene glycol as the solvent and an excess of hydrazine hydrate.
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Heat the mixture to reflux for a period to ensure the formation of the hydrazone intermediate.
-
Add a strong base, such as potassium hydroxide pellets, to the reaction mixture.
-
Increase the temperature to around 180-200 °C and allow the reaction to proceed for several hours, during which nitrogen gas will evolve.
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After cooling, dilute the reaction mixture with water and extract the this compound product with an organic solvent (e.g., toluene or diethyl ether).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected yields for the synthesis of chromanone derivatives, which can serve as a reference for the synthesis of 8-Bromochroman-4-one.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | Phenoxypropionic acid | Polyphosphoric Acid | - | 80-100 | 2-6 | 60-80 |
| Bromination | Chroman-4-one, Br₂ | - | Acetic Acid | 0-25 | 1-4 | 70-90 |
| Wolff-Kishner Reduction | Chroman-4-one, N₂H₄·H₂O | KOH | Diethylene glycol | 180-200 | 4-12 | 70-85 |
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. byjus.com [byjus.com]
- 15. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Technical Support Center: Purification of 8-Bromochromane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromochromane. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While extensive experimental data for this compound is not widely published, based on its structure and similar compounds like 8-bromoquinoline, it is expected to be a high-boiling liquid or a low-melting solid. It is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexane, but poorly soluble in water.
Q2: What are the most common impurities in a crude sample of this compound synthesized by electrophilic bromination of chromane?
Common impurities may include:
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Unreacted Chromane: The starting material for the bromination reaction.
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6-Bromochromane: An isomer formed due to the directing effects of the ether oxygen on the aromatic ring.
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Di-brominated Chromanes: Such as 6,8-dibromochroman, resulting from over-bromination.
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Succinimide: A byproduct if N-bromosuccinimide (NBS) is used as the brominating agent.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound and related compounds are:
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Flash Column Chromatography: Highly effective for separating this compound from its isomers and other impurities with different polarities.
-
Recrystallization: A potential method if the crude product is a solid and a suitable solvent system can be identified.
-
Distillation (under vacuum): May be applicable if this compound is a liquid with a boiling point that is significantly different from its impurities and it is thermally stable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers (6-Bromochromane and this compound) in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system. A low polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is recommended. Start with a very low percentage of the polar solvent and increase it gradually. |
| Overloaded Column | Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor resolution. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and co-elution of components. |
| Column Run Too Fast | A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases. |
Issue 2: Product 'Oiling Out' During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solvent System is Too Nonpolar | The compound is likely insoluble in the hot solvent. Try a more polar solvent or a solvent mixture. |
| Cooling the Solution Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. |
| Presence of Impurities | Impurities can inhibit crystallization. Try a preliminary purification step, like a simple filtration through a plug of silica, before recrystallization. |
| Supersaturation | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization. |
Issue 3: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction and Washing | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Minimize the number of washing steps. |
| Decomposition on Silica Gel | Some bromo-compounds can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel for chromatography. This can be prepared by treating the silica gel with a triethylamine solution in the eluent. |
| Co-elution with Impurities | If the product is not completely separated from an impurity, fractions may be discarded, leading to a lower yield of pure product. Re-evaluate the chromatography conditions. |
| Incomplete Crystallization | If recrystallizing, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. Concentrate the mother liquor to try and recover more product. |
Data Presentation
Table 1: Comparison of Alternative Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds, scalable. | Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on stationary phase. | Separating compounds with different polarities, such as isomers. |
| Recrystallization | Can yield very pure crystalline product, relatively inexpensive. | Not suitable for all compounds (oils or amorphous solids), requires finding a suitable solvent, potential for low recovery. | Purifying solid compounds with moderate to high initial purity. |
| Vacuum Distillation | Effective for separating liquids with different boiling points, can be used for large quantities. | Requires the compound to be thermally stable, not effective for separating compounds with close boiling points. | Purifying thermally stable liquids from non-volatile impurities or other liquids with significantly different boiling points. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica level.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
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Elution: Begin elution with a low-polarity solvent system (e.g., 99:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10) to elute the compounds from the column.
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Fraction Collection: Collect fractions in test tubes or vials.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for poor separation in column chromatography.
Preventing decomposition of 8-Bromochromane during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the successful synthesis of 8-bromochromane, focusing on preventing its decomposition. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during synthesis?
A1: The decomposition of this compound can be attributed to several factors, primarily:
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Acidic Conditions: The chromane ring system can be sensitive to strong acids, potentially leading to ring-opening or other rearrangements.
-
Oxidation: Exposure to air (oxygen) over extended periods, especially at elevated temperatures, can lead to the formation of oxidized byproducts.
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Light Exposure: Similar to other aromatic bromine compounds, this compound may be susceptible to light-induced degradation, leading to the formation of radical species and subsequent side reactions.
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High Temperatures: Excessive heat during the reaction or purification steps can promote thermal decomposition and the formation of impurities.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: Common impurities and side products can include:
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Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
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Over-brominated products: Depending on the brominating agent and reaction conditions, di- or poly-brominated chromane species may form.
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Oxidized derivatives: Small amounts of chromanone or other oxidized species can be generated if the reaction is exposed to air for prolonged periods.
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Solvent adducts: In some cases, the solvent may react with the starting materials or intermediates to form adducts.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, it is crucial to:
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Control Reaction Stoichiometry: Use the correct molar ratios of reactants to avoid excess starting materials or reagents.
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Optimize Reaction Temperature: Maintain the recommended reaction temperature to prevent both sluggish reactions and thermal decomposition.
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Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Protect from Light: Use amber glassware or cover the reaction vessel with aluminum foil to prevent light-induced degradation.
Q4: What is the recommended method for purifying crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization . This technique is excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Decomposition of the product during workup. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform the workup at a lower temperature and minimize exposure to strong acids or bases. - Carefully control the reaction temperature within the recommended range. |
| Presence of Multiple Spots on TLC | - Formation of side products. - Decomposition of the product. | - Review and optimize reaction conditions (temperature, reaction time, stoichiometry). - Purify the crude product using column chromatography followed by recrystallization. |
| Product Discoloration (Yellow or Brown) | - Presence of oxidized impurities. - Residual bromine. | - Ensure the reaction is carried out under an inert atmosphere. - Wash the crude product with a solution of sodium thiosulfate to remove excess bromine. - Purify by recrystallization, possibly with the addition of activated carbon to remove colored impurities. |
| Difficulty in Crystallization | - Product is an oil or has a low melting point. - Presence of significant impurities inhibiting crystal formation. | - Try different solvent systems for recrystallization. - Purify the crude product by column chromatography before attempting recrystallization. - Use a seed crystal to induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
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Chromane
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N-Bromosuccinimide (NBS)
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Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chromane (1 equivalent) in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 0 to RT | 2 | 85 | 95 |
| 2 | Acetonitrile | 0 to RT | 2 | 82 | 94 |
| 3 | Dichloromethane | RT | 4 | 75 | 90 (minor byproducts observed) |
| 4 | Acetonitrile | 50 | 1 | 60 | 85 (significant decomposition) |
Note: This data is for illustrative purposes and actual results may vary.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing 8-Bromochromane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Bromochromane and its derivatives. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and optimization strategies:
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Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
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Suboptimal Reagents: The quality of the brominating agent is crucial. For instance, N-Bromosuccinimide (NBS) can degrade over time. It is recommended to use freshly recrystallized NBS for better results.
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Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of the brominating agent can lead to the formation of di-brominated byproducts, while an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry of your reagents.
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Poor Regioselectivity: The bromination of the chromane ring can occur at different positions. To achieve high regioselectivity for the 8-position, the choice of brominating agent and reaction conditions is critical. The use of pyridinium tribromide (Py·Br₃) in dichloromethane at low temperatures has been shown to favor bromination at the C-8 position of chroman-4-ones.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common issue. The most likely side products in the bromination of chromane derivatives are isomers and poly-brominated compounds.
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Isomeric Byproducts: Bromination can also occur at other positions on the aromatic ring, such as the 6-position. The regioselectivity is influenced by the directing effects of the substituents on the ring and the reaction conditions.[1]
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Di-brominated Products: Using an excess of the brominating agent can lead to the formation of di-brominated species, such as 6,8-dibromochroman-4-one.
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Minimization Strategies:
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Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent.
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Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple brominations.
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Temperature Control: Running the reaction at lower temperatures can improve selectivity.
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Q3: The purification of my crude product by column chromatography is proving difficult. What are some tips for effective purification?
A3: Effective purification is key to obtaining a high-purity final product.
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Solvent System Selection: The choice of eluent for column chromatography is critical. A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
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Proper Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which can lead to poor separation.
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Sample Loading: Dissolve your crude product in a minimal amount of the eluent before loading it onto the column to ensure a concentrated band at the start of the chromatography.
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Alternative Purification Methods: If column chromatography is not providing adequate separation, consider recrystallization as an alternative or additional purification step.
Data Presentation
The following tables summarize key quantitative data for optimizing the synthesis of this compound derivatives.
Table 1: Effect of Brominating Agent on Regioselectivity
| Brominating Agent | Solvent | Temperature (°C) | Major Product | Reference |
| Pyridinium Tribromide (Py·Br₃) | Dichloromethane | 0 | 8-Bromochroman-4-one | [1] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | 8-Brominated product | [1] |
| Copper(II) Bromide | Ethyl Acetate/Chloroform | 70 | 3-Bromochroman-4-one |
Table 2: General Reaction Conditions and Yields for Chromanone Bromination
| Substrate | Brominating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Chroman-4-one | Copper(II) Bromide | Ethyl Acetate/Chloroform | 6 | 86 | |
| 7-O-substituted-8-methyl-4H-chromen-4-one | NBS | Carbon Tetrachloride | - | - | [1] |
Experimental Protocols
Key Experiment: Regioselective Synthesis of 8-Bromochroman-4-one
This protocol is adapted from procedures for the regioselective bromination of chromanones.
Materials:
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Chroman-4-one
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Pyridinium tribromide (Py·Br₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for eluent
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Chroman-4-one (1.0 eq) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Brominating Agent: Slowly add a solution of Pyridinium tribromide (1.0 eq) in anhydrous dichloromethane to the cooled solution over 30 minutes.
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Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed.
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Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-Bromochroman-4-one.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the regioselective bromination of Chroman-4-one.
References
Identifying and characterizing byproducts in 8-Bromochromane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromochromane. Our goal is to help you identify and characterize potential byproducts, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their potential major byproducts?
A1: Two common strategies for synthesizing this compound are:
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Electrophilic Bromination of Chromane: This route involves the direct bromination of the chromane core. The primary challenge is controlling regioselectivity. Potential byproducts include isomeric monobrominated chromanes (e.g., 6-bromochromane) and polybrominated species (e.g., 6,8-dibromochromane).
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Cyclization of a Brominated Precursor: This approach typically involves the synthesis of a precursor already containing the bromine atom at the desired position, followed by cyclization to form the chromane ring. A common precursor is 3-(2-bromophenoxy)propan-1-ol. The main potential byproduct is the unreacted starting material due to incomplete cyclization. Other side reactions may include elimination or intermolecular ether formation.
Q2: I am observing multiple spots on my TLC after electrophilic bromination of chromane. What could be the cause?
A2: The formation of multiple products during electrophilic bromination is a common issue and can be attributed to several factors:
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Lack of Regioselectivity: The electron-donating nature of the oxygen atom in the chromane ring activates the aromatic ring for electrophilic substitution at multiple positions, primarily positions 6 and 8.
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Over-bromination: The reaction conditions may be too harsh, leading to the formation of di- or even tri-brominated byproducts.
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Impurities in Starting Material: Impurities in the initial chromane can lead to the formation of their respective brominated derivatives.
To troubleshoot, consider purifying the starting chromane, using a milder brominating agent (e.g., N-Bromosuccinimide over Br₂), and carefully controlling the reaction temperature and stoichiometry.[1]
Q3: My cyclization reaction to form this compound from 3-(2-bromophenoxy)propan-1-ol is resulting in a low yield. How can I improve it?
A3: Low yields in the cyclization step are often due to incomplete reaction or the formation of side products. To improve the yield:
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Optimize Reaction Conditions: The choice of acid catalyst (e.g., H₂SO₄, PPA) and reaction temperature is critical.[1] Insufficiently strong acidic conditions or low temperatures may lead to incomplete cyclization. Conversely, excessively harsh conditions can cause degradation.
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Ensure Anhydrous Conditions: Water can interfere with many cyclization reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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High-Dilution Conditions: To minimize intermolecular side reactions, such as the formation of dimers, performing the reaction under high-dilution conditions can be beneficial.[1]
Q4: How can I best characterize the byproducts in my this compound synthesis?
A4: A combination of chromatographic and spectroscopic techniques is essential for effective byproduct characterization:
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Chromatography (TLC, HPLC, GC): These techniques are used to separate the components of the reaction mixture.
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Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for brominated compounds.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, including the substitution pattern on the aromatic ring. Comparing the spectra of your byproducts to that of the desired this compound and starting materials is crucial for identification.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Multiple products in electrophilic bromination (TLC/GC-MS analysis) | Lack of regioselectivity between the 6- and 8-positions. | Use a bulkier brominating agent to favor substitution at the less sterically hindered 6-position, or use a directing group strategy if 8-substitution is specifically desired. |
| Over-bromination leading to di- or poly-brominated products. | Use a milder brominating agent (e.g., NBS). Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Run the reaction at a lower temperature.[1] | |
| Low yield in cyclization of 3-(2-bromophenoxy)propan-1-ol | Incomplete cyclization. | Increase reaction time or temperature. Use a stronger acid catalyst (e.g., polyphosphoric acid).[1] |
| Intermolecular side reactions (e.g., dimer formation). | Perform the reaction under high-dilution conditions.[1] | |
| Degradation of starting material or product. | Lower the reaction temperature and monitor the reaction progress closely by TLC to avoid prolonged heating after completion. | |
| Product is difficult to purify | Byproducts have similar polarity to the desired product. | Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. Consider alternative purification techniques like preparative HPLC or recrystallization from different solvent systems. |
| NMR spectrum shows unexpected signals | Presence of isomeric byproducts. | Compare the coupling patterns and chemical shifts of the aromatic protons to literature values for substituted chromanes to identify the isomers. |
| Residual starting material. | Compare the spectrum with the spectrum of the starting material. Improve the purification process. | |
| Solvent impurities. | Check the chemical shifts of common laboratory solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Bromination of Chromane
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Dissolve chromane (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask protected from light.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 30 minutes.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Byproducts by GC-MS
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Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Inject the sample into the GC-MS instrument.
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Use a standard non-polar capillary column (e.g., DB-5ms).
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Program the oven temperature with a gradient to ensure separation of components with different boiling points.
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Analyze the resulting mass spectra for the molecular ion peaks. Look for the characteristic M and M+2 isotopic pattern for bromine-containing compounds.[2]
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Compare the fragmentation patterns to identify the different isomers and byproducts.
Visualizations
Caption: Synthetic pathways to this compound and potential byproducts.
Caption: Troubleshooting workflow for identifying and addressing impurities.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of this compound and a common byproduct, 6-Bromochromane.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | 7.20 | d | 7.8 |
| H-6 | 6.80 | t | 7.8 | |
| H-7 | 7.05 | d | 7.8 | |
| H-2 | 4.25 | t | 5.2 | |
| H-4 | 2.80 | t | 6.5 | |
| H-3 | 2.05 | m | - | |
| 6-Bromochromane | H-5 | 7.25 | d | 2.2 |
| H-7 | 6.95 | dd | 8.5, 2.2 | |
| H-8 | 6.70 | d | 8.5 | |
| H-2 | 4.20 | t | 5.2 | |
| H-4 | 2.75 | t | 6.5 | |
| H-3 | 2.00 | m | - |
Table 2: Hypothetical Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight | Key m/z values (Relative Intensity) |
| This compound | C₉H₉BrO | 212.07 | 214 (98), 212 (100), 133 (80), 105 (40) |
| 6-Bromochromane | C₉H₉BrO | 212.07 | 214 (99), 212 (100), 133 (85), 105 (45) |
| 6,8-Dibromochromane | C₉H₈Br₂O | 291.97 | 294 (50), 292 (100), 290 (50), 213 (80), 211 (80) |
References
Challenges in the multi-step synthesis of 8-Bromochromane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 8-Bromochromane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound derivatives?
A1: The synthesis of this compound derivatives typically involves a multi-step process. A common strategy begins with the synthesis of the chroman-4-one core, followed by bromination and subsequent reduction. Key synthetic approaches include:
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Route 1: Cyclization to form the Chroman-4-one Ring. This often involves the intramolecular cyclization of a substituted phenol precursor. A popular method is the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[1]
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Route 2: Bromination of the Chroman-4-one. The bromine atom is introduced at the C-8 position. This requires careful selection of brominating agents and reaction conditions to ensure high regioselectivity.[2]
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Route 3: Reduction of the Carbonyl Group. The 8-bromochroman-4-one is then reduced to the corresponding 8-bromochroman-4-ol using a reducing agent like sodium borohydride.[2][3] Further dehydroxylation can yield the this compound.
Q2: Why is regioselective bromination at the C-8 position challenging?
A2: Achieving high regioselectivity during the bromination of the chroman-4-one ring can be difficult due to the presence of multiple potential reaction sites on the aromatic ring. The electronic nature of the substituents on the ring and the choice of brominating agent and reaction conditions play a crucial role in directing the bromine to the desired C-8 position.[2] Using specific reagents like pyridinium tribromide (Py·Br₃) at low temperatures has been shown to favor bromination at the C-8 position.[2]
Q3: What are the primary challenges encountered during the purification of this compound derivatives?
A3: Purification of this compound derivatives can be problematic due to several factors. The presence of the basic nitrogen in some derivatives can lead to strong interactions with acidic silica gel during column chromatography, causing peak tailing and poor separation.[4] The formation of isomeric impurities with similar physical and chemical properties can also complicate purification.[4] Additionally, some derivatives may be sensitive to air, light, or acidic conditions, leading to degradation during the purification process.[4]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 8-bromochroman-4-one.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Cyclization | Optimize the base and solvent for the aldol condensation and intramolecular oxa-Michael addition. Microwave irradiation has been reported to improve yields in similar reactions.[3] |
| Poor Regioselectivity in Bromination | Use a regioselective brominating agent such as Pyridinium Tribromide (Py·Br₃) in dichloromethane at low temperatures to favor bromination at the C-8 position.[2] N-bromosuccinimide (NBS) is another option, but selectivity can be influenced by substituents and conditions.[2] |
| Side Reactions | Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid the formation of over-brominated or other side products. Control the stoichiometry of the brominating agent carefully. |
| Product Loss During Workup | Optimize the extraction and washing steps to minimize loss of the product. Ensure the pH is appropriately adjusted during aqueous workup. |
Problem 2: Difficulty in the reduction of 8-bromochroman-4-one.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reduction | Increase the molar excess of the reducing agent (e.g., Sodium Borohydride). Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of Diastereomers | The reduction of the carbonyl group can lead to the formation of diastereomers of 8-bromochroman-4-ol. While NaBH₄ in MeOH can give a high diastereomeric ratio (e.g., 96:4), purification by preparative HPLC on a chiral stationary phase may be necessary for separation.[3] |
| Side Product Formation | Ensure the reaction is carried out at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
Problem 3: Challenges in purification by column chromatography.
| Potential Cause | Troubleshooting Suggestion |
| Peak Tailing | For basic derivatives, deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase.[4] |
| Co-elution of Impurities | Optimize the mobile phase composition using TLC with different solvent systems to achieve better separation.[4] Consider using a different stationary phase or preparative HPLC for challenging separations.[4] |
| Product Degradation on Column | If the compound is sensitive, perform chromatography at a lower temperature and use degassed solvents under an inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromochroman-4-one
This protocol involves a two-step process: the synthesis of chroman-4-one followed by regioselective bromination.
Step 1: Synthesis of Chroman-4-one (General Procedure)
A general method for the synthesis of the chroman-4-one scaffold involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde, followed by an intramolecular oxa-Michael ring closure.[1]
Step 2: Regioselective Bromination at the C-8 Position
This procedure is adapted from methods shown to regioselectively brominate chroman-4-ones.[2]
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Dissolution: Dissolve chroman-4-one (1.0 eq) in dichloromethane in a round-bottom flask.
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Cooling: Cool the solution to a low temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of Pyridinium Tribromide (Py·Br₃) (1.0-1.2 eq) in dichloromethane to the cooled solution with stirring.
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Reaction: Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
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Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reduction of 8-Bromochroman-4-one to 8-Bromochroman-4-ol
This protocol is based on the reduction of similar chroman-4-one derivatives.[3]
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Dissolution: Dissolve 8-bromochroman-4-one (1.0 eq) in methanol in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution.
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Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
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Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 8-bromochroman-4-ol. This product can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
References
Validation & Comparative
The Impact of Bromination on the Biological Activity of Chromane: A Comparative Analysis
A detailed examination of 8-Bromochromane and its non-brominated counterpart, chromane, reveals that the addition of a bromine atom at the 8-position can significantly influence its biological activity, particularly in the context of enzyme inhibition. While direct comparative studies are limited, analysis of related compounds suggests that bromination can enhance the potency of the chromane scaffold.
A key piece of evidence comes from a study on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases. In this research, a compound containing the 8-bromochroman-4-one skeleton, specifically 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated significant inhibitory activity against human SIRT2, with a half-maximal inhibitory concentration (IC50) of 4.5 µM. Preliminary testing of this compound at a concentration of 200 µM showed an impressive 88% inhibition of the enzyme.
Although this provides valuable data for an 8-brominated chromane derivative, the presence of additional chloro and pentyl groups makes a direct comparison to the unsubstituted chromane challenging. However, the study does indicate that the chroman-4-one scaffold itself is a viable starting point for developing SIRT2 inhibitors and that substitutions at the 6- and 8-positions with larger, electron-withdrawing groups are favorable for activity.[1]
The broader family of chromen-4-one derivatives, which share the core structure, have been extensively investigated for their anticancer properties. Halogenation, particularly bromination, is a frequently employed tactic to enhance the potency of these compounds. While specific data for this compound is scarce, the anticancer potential of dibrominated heterocyclic compounds structurally analogous to chromen-4-one suggests that this compound could be a promising candidate for anticancer research.
Experimental Protocols
To facilitate further research and a more direct comparison, the following experimental protocols for assessing key biological activities are provided.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the proliferation of cancer cells.
Procedure:
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and chromane) and a vehicle control (such as DMSO).
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Incubation: The plates are incubated for a further 48-72 hours.
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MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Procedure:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
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Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing growth medium.
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Inoculation: Each well is inoculated with the prepared microbial suspension.
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Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.
References
Validation of 8-Bromochromane's Activity in a Specific Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of brominated chromane derivatives in a Sirtuin 2 (SIRT2) inhibition assay. While direct experimental data for 8-Bromochromane was not found in the reviewed literature, this guide leverages data from closely related brominated chroman-4-one derivatives to provide a strong indication of potential activity and a framework for validation. The data presented is based on the findings of Jung et al. (2012), "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."
The chromane scaffold is a privileged structure in medicinal chemistry, and bromination can significantly enhance the biological activity of its derivatives.[1] This guide focuses on the inhibitory effects of these compounds on SIRT2, a class III histone deacetylase implicated in various age-related diseases, including neurodegenerative disorders.
Quantitative Data Summary
The following table summarizes the SIRT2 inhibitory activity of selected brominated chroman-4-one derivatives from the aforementioned study. The data highlights the structure-activity relationship, showing that substitutions at the 6 and 8 positions with electron-withdrawing groups, such as bromine, are favorable for potent inhibition.
| Compound | R1 | R2 | R3 | IC50 (µM) for SIRT2 |
| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | Pentyl | 1.5 |
| 6-bromo-8-chloro-2-pentylchroman-4-one | Br | Cl | Pentyl | 2.1 |
| 6,8-dichloro-2-pentylchroman-4-one | Cl | Cl | Pentyl | 2.4 |
| 6-bromo-2-pentylchroman-4-one | Br | H | Pentyl | 10.2 |
| 8-bromo-2-pentylchroman-4-one | H | Br | Pentyl | 19.8 |
Data sourced from Jung et al. (2012).
Experimental Protocol: SIRT2 Inhibition Assay
The following protocol for determining SIRT2 inhibitory activity is based on the methodology described by Jung et al. (2012).
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic substrate (e.g., Fluor de Lys-SIRT2 substrate)
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
A solution of the SIRT2 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer is prepared.
-
The test compounds are added to the wells of the 96-well plate at various concentrations. A control with DMSO alone is also included.
-
The enzyme reaction is initiated by adding the enzyme/substrate/NAD+ solution to the wells.
-
The plate is incubated at 37°C for a specified period (e.g., 1 hour).
-
The developer reagent is added to each well to stop the deacetylation reaction and generate a fluorescent signal.
-
The plate is incubated at room temperature for a further period (e.g., 30 minutes) to allow for signal development.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the SIRT2 inhibition assay.
References
Navigating the Synthesis of 8-Bromochromane: A Comparative Guide to Plausible Synthetic Routes
Comparative Overview of Synthetic Strategies
Two primary strategies for the synthesis of 8-Bromochromane can be envisaged:
-
Route 1: Cyclization of a Brominated Precursor. This approach involves the initial bromination of a suitable phenolic starting material, followed by the construction of the chromane ring.
-
Route 2: Late-Stage Bromination of the Chromane Core. In this strategy, the chromane ring is synthesized first, followed by the regioselective bromination at the 8-position.
The choice between these routes will depend on factors such as the availability of starting materials, desired regioselectivity, and scalability.
Data Presentation: A Comparative Table
| Parameter | Route 1: Cyclization of a Brominated Precursor | Route 2: Late-Stage Bromination of the Chromane Core |
| Starting Material | 2-Bromophenol | Chromane |
| Key Steps | O-alkylation, Intramolecular cyclization | Electrophilic Aromatic Bromination |
| Potential Reagents | 2-Bromophenol, 3-Chloropropanol, Base (e.g., K₂CO₃) | Chromane, Brominating agent (e.g., NBS, Br₂) |
| Control of Regioselectivity | Pre-determined by the starting material | Dependent on directing group effects of the chromane ring |
| Potential Byproducts | Unreacted starting materials, polymeric materials | Isomeric bromochromanes (e.g., 6-Bromochromane) |
| Scalability | Generally good, dependent on cyclization efficiency | May require optimization to ensure high regioselectivity |
Experimental Protocols
Route 1: Cyclization of a Brominated Precursor
This route offers excellent control over the position of the bromine atom.
Step 1: O-Alkylation of 2-Bromophenol
-
To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 3-chloro-1-propanol (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-bromophenoxy)propan-2-ol.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the crude 1-(2-bromophenoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Late-Stage Bromination of the Chromane Core
This route is more convergent but requires careful control of the bromination step to ensure the desired regioselectivity.
Step 1: Synthesis of Chromane
The synthesis of the chromane core can be achieved through various methods, including the acid-catalyzed reaction of phenol with 3-buten-1-ol or the cyclization of 3-phenoxy-1-propanol.
Step 2: Regioselective Bromination of Chromane
-
Dissolve chromane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution. The reaction should be protected from light.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate this compound from any isomeric byproducts.
Mandatory Visualizations
Caption: Comparative synthetic pathways to this compound.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
A Comparative Spectroscopic Guide to 8-Bromochromane and its Isomers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed spectroscopic comparison of 8-Bromochromane and its positional isomers: 5-Bromochromane, 6-Bromochromane, and 7-Bromochromane. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document provides a comprehensive analysis based on predicted spectroscopic data. These predictions are derived from established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), utilizing data from the parent chromane structure and known substituent effects of bromine on an aromatic ring.
This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following sections and tables summarize the predicted spectroscopic data for the four bromochromane isomers. The predictions are based on the additive effects of substituents on the chromane scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The position of the bromine atom on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: The protons of the aliphatic portion of the chromane ring (positions 2, 3, and 4) are expected to show similar chemical shifts and splitting patterns across all isomers. The aromatic region, however, will display distinct patterns allowing for differentiation. Bromine, being an electronegative substituent, generally deshields the protons ortho to it.[1]
¹³C NMR Spectroscopy: The chemical shifts of the aliphatic carbons are predicted to be largely unaffected by the position of the bromine atom. In the aromatic region, the carbon directly attached to the bromine atom (the ipso-carbon) is expected to show an upfield shift due to the "heavy atom effect," which is a known exception to predictions based solely on electronegativity.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, ~400 MHz)
| Compound | Predicted Chemical Shift (δ, ppm) |
| 5-Bromochromane | ~7.25 (d, H-6), ~7.05 (d, H-8), ~6.65 (t, H-7), ~4.20 (t, 2H, H-2), ~2.80 (t, 2H, H-4), ~2.00 (p, 2H, H-3) |
| 6-Bromochromane | ~7.20 (d, H-5), ~7.15 (dd, H-7), ~6.70 (d, H-8), ~4.18 (t, 2H, H-2), ~2.78 (t, 2H, H-4), ~1.98 (p, 2H, H-3) |
| 7-Bromochromane | ~7.00 (s, H-8), ~6.95 (d, H-6), ~6.85 (d, H-5), ~4.19 (t, 2H, H-2), ~2.79 (t, 2H, H-4), ~1.99 (p, 2H, H-3) |
| This compound | ~7.10 (d, H-7), ~6.90 (d, H-5), ~6.80 (t, H-6), ~4.25 (t, 2H, H-2), ~2.85 (t, 2H, H-4), ~2.05 (p, 2H, H-3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, ~100 MHz)
| Compound | Predicted Chemical Shift (δ, ppm) |
| 5-Bromochromane | Aromatic: ~155 (C-8a), ~132 (C-7), ~128 (C-6), ~123 (C-5a), ~118 (C-8), ~112 (C-5, ipso). Aliphatic: ~66 (C-2), ~28 (C-4), ~22 (C-3) |
| 6-Bromochromane | Aromatic: ~154 (C-8a), ~130 (C-7), ~129 (C-5), ~124 (C-5a), ~118 (C-8), ~115 (C-6, ipso). Aliphatic: ~67 (C-2), ~29 (C-4), ~23 (C-3) |
| 7-Bromochromane | Aromatic: ~155 (C-8a), ~130 (C-5), ~125 (C-5a), ~121 (C-8), ~120 (C-6), ~118 (C-7, ipso). Aliphatic: ~67 (C-2), ~29 (C-4), ~23 (C-3) |
| This compound | Aromatic: ~152 (C-8a), ~128 (C-6), ~125 (C-5a), ~122 (C-5), ~121 (C-7), ~110 (C-8, ipso). Aliphatic: ~66 (C-2), ~29 (C-4), ~23 (C-3) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the bromochromane isomers are expected to be very similar, with key absorptions corresponding to the chromane skeleton.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |
| ~1230 | C-O-C Stretch | Aryl-alkyl ether |
| ~1100-1000 | C-O Stretch | Ether |
| ~600-500 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers have the same molecular formula (C₉H₉BrO) and thus the same molecular weight. The key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity.
Table 4: Predicted Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key m/z Peaks and Interpretation |
| All Isomers | C₉H₉BrO | ~212/214 g/mol | M⁺ Peak Cluster: m/z ~212 and ~214 in a ~1:1 ratio, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺.Major Fragments: Loss of Br (m/z ~133), and fragments corresponding to the cleavage of the chromane ring. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for bromochromane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard one-pulse sequence with a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a standard proton-decoupled pulse sequence. Use a spectral width of approximately 220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. First, collect a background spectrum. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Bromochromane
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methodologies for the quantification and characterization of 8-Bromochromane. The cross-validation of these methods is crucial for ensuring data integrity, reliability, and reproducibility in research, quality control, and drug development. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative framework based on established analytical techniques for chromane derivatives and other brominated heterocyclic compounds.
Introduction to this compound and the Imperative of Analytical Validation
This compound is a heterocyclic compound belonging to the chromane family. The chromane scaffold is a core structure in various biologically active molecules and natural products. The presence of a bromine atom can significantly influence the compound's physicochemical properties and pharmacological activity, making its accurate quantification and characterization essential.
Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3] Cross-validation further ensures that a validated method yields consistent and reliable results across different laboratories, instruments, or analysts.
Comparison of Core Analytical Techniques
The primary analytical techniques for the analysis of chromane derivatives and related brominated compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method presents distinct advantages and limitations.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for each analytical technique, based on data from related brominated and heterocyclic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of nuclei. |
| Applicability | Broad range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. | Molecules with NMR-active nuclei (e.g., ¹H, ¹³C). |
| Linearity (r²) | Typically >0.99[4] | Typically >0.99 | Can be highly linear, but requires careful experimental setup and an internal standard. |
| Limit of Detection (LOD) | Generally in the µg/mL to ng/mL range. For some bromophenolic compounds, LODs can be <0.04 µg/mL.[5][6] | Generally high sensitivity, with LODs often in the low ng/mL to pg/mL range. For some brominated flame retardants, LODs are below 500 mg Br/kg.[7][8] | Lower sensitivity compared to chromatographic methods, typically in the mg to µg range. |
| Limit of Quantification (LOQ) | Generally in the µg/mL range. For some bromophenolic compounds, LOQs can be <0.12 µg/mL.[5][6] | Typically in the ng/mL range. | Higher than chromatographic methods, often in the mg to µg range. |
| Precision (%RSD) | Intra-day and inter-day RSDs are typically <5%.[5][6] | Intra-day and inter-day RSDs are generally <10%. | High precision is achievable with proper methodology, often with RSDs <3%. |
| Accuracy (%Recovery) | Typically within 95-105%.[5][6] | Generally within 90-110%. | High accuracy can be achieved with the use of a suitable internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are representative protocols for chromane derivatives and brominated compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on methods developed for the analysis of bromophenolic compounds and other chromane derivatives.[5][6][9]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of the mobile phase to create a stock solution. Further dilute the stock solution to prepare a series of calibration standards.
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or C8 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm or 280 nm).
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of brominated organic compounds.[10]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample. Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate. If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1.0 µL in splitless mode.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The identity of this compound is confirmed by its retention time and mass spectrum. Quantification can be performed using an internal standard and a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is primarily used for structural elucidation but can be adapted for quantitative analysis (qNMR).[11]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis: The quantity of this compound is determined by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for the validation of an analytical method.
Caption: Logical relationship in the cross-validation of two analytical methods.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. wjarr.com [wjarr.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Efficacy of 8-Bromochromane and Its Analogs Compared to Other Brominated Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 8-bromochromane and its derivatives against other classes of brominated heterocyclic compounds. The information presented is based on available experimental data and is intended to assist researchers in drug discovery and development. Due to the limited public data specifically on this compound, this guide broadens the scope to include related brominated chromanone derivatives to provide a more comprehensive comparison with other significant brominated heterocycles, such as quinolines and flavonoids.
Data Presentation: Comparative Efficacy of Brominated Heterocycles
The following tables summarize the quantitative biological activity data for various brominated heterocyclic compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.
Table 1: Anticancer Activity of Brominated Heterocycles (IC50 values)
| Compound Class | Specific Compound | Cancer Cell Line(s) | IC50 Value | Reference Compound |
| Brominated Chromanone Derivative | 3-Nitro-4-chromanone derivative (Compound 36) | DU145 (Prostate) | More potent than Cisplatin | Cisplatin |
| Epiremisporine H (a chromone derivative) | HT-29 (Colon) | 21.17 ± 4.89 µM | - | |
| Epiremisporine H (a chromone derivative) | A549 (Lung) | 31.43 ± 3.01 µM | - | |
| Brominated Quinoline | 5,7-Dibromo-8-hydroxyquinoline | A549, FL, HeLa, HT29, MCF7 | 5.8, 17.6, 18.7, 5.4, 16.5 µg/mL | - |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | 15.4, 26.4, 15.0 µM | 5-FU (>240 µM) | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL | 5-FU | |
| Brominated Flavonoid | 4'-Bromoflavonol | A549 (Lung) | 0.46 ± 0.02 µM | 5-Fluorouracil (4.98 ± 0.41 µM) |
| Other Brominated Heterocycles | Brominated Plastoquinone Analog (BrPQ5) | MCF7 (Breast) | GI50: 2.21 - 3.21 µM | - |
| Brominated Coelenteramine | PC-3 (Prostate), MCF-7 (Breast) | 24.3 µM, 21.6 µM | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: Antimicrobial Activity of Brominated Heterocycles (MIC values)
| Compound Class | Specific Compound/Derivative | Bacterial/Fungal Strain(s) | MIC Value (µg/mL) | Reference Compound |
| Brominated Chromanone Derivative | Spiropyrrolidine with thiochromanone ring (4d) | C. krusei, C. glabrata | Potent activity | Amphotericin B |
| 2-n-Heptyl-7-OH-4-chromanol | Gram-positive bacteria | 12.5–25 | - | |
| Brominated Flavonoid | 6-Bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibitory effect | - |
| Brominated Berberine | 12-Bromo-8-n-hexylberberine | S. aureus, B. subtilis, S. enteritidis, E. coli, C. albicans | 64 to 256 times more active than Berberine | Berberine, Kanamycin sulfate |
Note: MIC values are highly dependent on the specific strain and testing methodology.
Table 3: Anti-inflammatory Activity of Brominated and other Chromone Derivatives
| Compound Class | Specific Compound | Assay | IC50/EC50 Value | Reference Compound |
| Chromone Derivatives | Chromone derivative (Compound 5-9) | NO Production in RAW264.7 cells | EC50 = 5.33 ± 0.57 µM | Ibuprofen |
| Epiremisporine G & H | Superoxide anion generation | IC50 = 31.68 ± 2.53 µM & 33.52 ± 0.42 µM | - | |
| Hydroxychromene | Brodifacoum | Nitrite production in BV-2 microglia | Favorable inhibition | - |
Note: Data for directly brominated chromanes in anti-inflammatory assays was limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity and Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial suspension to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anti-inflammatory Activity Assays
1. Griess Assay for Nitric Oxide (NO) Production
-
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS, 1 µg/mL), for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the cytokine concentration from a standard curve.
-
Signaling Pathways and Experimental Workflows
The biological activities of many heterocyclic compounds, including brominated derivatives, are often mediated through their interaction with key cellular signaling pathways.
Key Signaling Pathways in Inflammation and Cancer
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation and are frequently dysregulated in cancer. Many anti-inflammatory and anticancer agents exert their effects by modulating these pathways.
In Vivo Validation of Chromane Derivatives as Potent Antidiabetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biological effects of two distinct classes of chromane derivatives with demonstrated antidiabetic properties. We present a comprehensive analysis of their performance against relevant alternatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Comparative Analysis of Chromane Derivatives as α-Glucosidase Inhibitors
A novel synthesized chromane, {3,5,7-trihydroxy 2-(4-hydroxy benzyl) chroman-4-one}, and its O-alkylated derivatives have been evaluated for their antidiabetic potential. Their primary mechanism of action is the inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. This activity is compared with acarbose, a widely used α-glucosidase inhibitor.
Quantitative Data Summary
| Compound | In Vitro α-Amylase Inhibition IC50 (µg/mL) | In Vitro α-Glucosidase Inhibition IC50 (µg/mL) | In Vivo Blood Glucose Reduction (Day 15, 100 mg/kg) in STZ-induced Diabetic Rats (%) |
| New Chromane | 78.59 | Not explicitly stated, but showed significant inhibition | Significant reduction, comparable to S23 |
| Chromane Derivative S23 (O-alkyl) | 72.74 | Significant Inhibition | Maximal antidiabetic activity |
| Chromane Derivative S24 | 83.02 | Significant Inhibition | Significant reduction |
| Chromane Derivative S25 | 78.04 | Not explicitly stated | Moderate to mild effect |
| Chromane Derivative S26 | 77.59 | Not explicitly stated | Moderate to mild effect |
| Chromane Derivatives S27-S32 | 90.12 - 119.46 | Moderate to mild inhibition | Moderate to mild effect |
| Acarbose (Standard) | 74.75 | 94.94 | Not directly compared in the same study |
| Metformin (Standard) | Not Applicable | Not Applicable | Standard reference for blood glucose lowering |
Data synthesized from a study on newly synthesized chromane and its derivatives. The study indicates that the O-alkyl substituent in S23 enhanced its antidiabetic activity.
Signaling Pathway: α-Glucosidase Inhibition
The primary mechanism of these chromane derivatives involves the competitive inhibition of α-glucosidase and α-amylase in the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition by chromane derivatives.
Comparative Analysis of Chromane Propionic Acid Analogues as GPR120 Agonists
A series of chromane propionic acid analogues have been identified as selective agonists of G-protein coupled receptor 120 (GPR120), a target for type 2 diabetes treatment.[1] Their efficacy in improving glucose tolerance has been demonstrated in in vivo rodent models and is compared here with TUG-891, a known synthetic GPR120 agonist.
Quantitative Data Summary
| Compound | GPR120 Agonist Activity (EC50) | In Vivo Glucose Lowering in Mouse oGTT (Dose) |
| Chromane Propionic Acid 18 | Full Agonist | Significant reduction at 3, 10, 30 mg/kg |
| Chromane Cyclopropionic Acid 24 | Full Agonist (EC50 = 35 nM) | Significant reduction at 30 mg/kg |
| Chromane Tetrazole 26 | Full Agonist (EC50 = 220 nM) | Significant reduction at 100 mg/kg |
| TUG-891 (Alternative GPR120 Agonist) | Potent Agonist | Demonstrated glucose lowering in vivo |
Data for chromane derivatives is from a study on chromane propionic acid analogues as selective GPR120 agonists.[1] TUG-891 data is from various pharmacological studies.
Signaling Pathway: GPR120 Activation
Activation of GPR120 in enteroendocrine L-cells by chromane propionic acid analogues stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, leading to improved glucose homeostasis.[1]
Caption: GPR120 signaling pathway activated by chromane propionic acid analogues.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is used to evaluate the in vivo antidiabetic activity of compounds that lower blood glucose.
-
Animal Model: Male Wistar rats (180-220 g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-60 mg/kg body weight, dissolved in freshly prepared 0.1 M citrate buffer (pH 4.5). Some protocols may include a co-injection of nicotinamide (110 mg/kg, i.p.) 15 minutes prior to STZ to partially protect pancreatic β-cells and induce a more stable type 2-like diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.
-
Treatment Protocol:
-
Diabetic rats are divided into groups: vehicle control, standard drug (e.g., metformin 100 mg/kg), and test compound groups (e.g., chromane derivatives at various doses).
-
Compounds are administered orally once daily for a specified period (e.g., 15 days).
-
Fasting blood glucose levels are measured at regular intervals (e.g., day 0, 5, 10, and 15) using a glucometer.
-
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and control groups.
Mouse Oral Glucose Tolerance Test (oGTT)
The oGTT is a standard procedure to assess glucose tolerance and the effect of a compound on glucose disposal.[2]
-
Animal Model: Male C57BL/6 mice.
-
Acclimatization and Fasting: Mice are fasted for 6 hours prior to the test with free access to water.
-
Compound Administration: The test compound (e.g., chromane propionic acid analogue) or vehicle is administered orally (p.o.) at a specific time (e.g., 30-60 minutes) before the glucose challenge.
-
Glucose Challenge: A baseline blood glucose reading is taken from the tail vein (t=0). Subsequently, a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[3]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A lower AUC in the treated group compared to the vehicle control indicates improved glucose tolerance.[2]
Experimental Workflow Diagram
Caption: Workflow for in vivo antidiabetic screening.
References
A Comparative Guide to the Pharmacological Properties of 8-Bromochromane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position of the chromane ring system offers a synthetically versatile handle for further molecular exploration and can significantly influence the pharmacological profile of the resulting derivatives. This guide provides a comparative analysis of the pharmacological properties of a series of 8-bromochromane derivatives, with a primary focus on their activity as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of 8-bromo-substituted chroman-4-one derivatives against human Sirtuin 2 (SIRT2). The data highlights the structure-activity relationship (SAR), demonstrating the impact of substitutions at the 2, 6, and 8 positions on inhibitory potency.
| Compound ID | R (2-position) | R1 (6-position) | R2 (8-position) | SIRT2 IC50 (µM) | Reference |
| 1 | n-Pentyl | H | Br | 4.3 | [1] |
| 2 | n-Pentyl | Cl | Br | 2.6 | [1] |
| 3 | n-Pentyl | Br | Br | 1.5 | [1] |
| 4 | n-Propyl | H | Br | >50 | [1] |
| 5 | n-Heptyl | H | Br | 10.6 | [1] |
Mechanism of Action: SIRT2 Inhibition
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from protein substrates, notably α-tubulin.[2] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and promote apoptosis in cancer cells.[3] In the context of neurodegenerative diseases such as Parkinson's and Huntington's, SIRT2 inhibition has shown neuroprotective effects.[4] The this compound derivatives presented here act as inhibitors of this key enzyme.
Signaling Pathway
The diagram below illustrates the central role of SIRT2 in deacetylating α-tubulin and the impact of its inhibition by this compound derivatives.
Caption: Inhibition of SIRT2 by this compound Derivatives.
Experimental Protocols
The following section details the general methodologies employed for the synthesis and pharmacological evaluation of the this compound derivatives.
General Synthesis of 8-Bromo-2-alkyl-chroman-4-ones
The synthesis of the target compounds was achieved through a microwave-assisted, base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.
Caption: General Synthetic Workflow.
Detailed Steps:
-
A mixture of the appropriately substituted 2'-hydroxyacetophenone, the corresponding aldehyde, and a base (e.g., diisopropylamine) is prepared in ethanol.
-
The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.
-
Upon completion, the reaction mixture is cooled and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired 2-alkyl-substituted chroman-4-one.
In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
The inhibitory activity of the this compound derivatives against SIRT2 was determined using a fluorescence-based assay. This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.
Caption: SIRT2 Inhibition Assay Workflow.
Assay Principle: The assay is typically performed in a 96-well plate format. The SIRT2 enzyme is pre-incubated with the test compound (the this compound derivative). The enzymatic reaction is then initiated by the addition of a fluorogenic acetylated peptide substrate and the co-substrate NAD+. Following incubation, a developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT2 activity. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[3][5]
Structure-Activity Relationship (SAR)
The data presented in the summary table reveals key SAR insights for the SIRT2 inhibitory activity of 8-bromochroman-4-one derivatives:
-
Substitution at the 8-position: The presence of a bromine atom at the 8-position is a common feature among the active compounds, suggesting its importance for activity.
-
Substitution at the 6-position: The introduction of an electron-withdrawing group at the 6-position, in addition to the 8-bromo substituent, generally enhances the inhibitory potency. For instance, the 6-chloro (Compound 2 ) and 6-bromo (Compound 3 ) analogs are more potent than the unsubstituted analog at this position (Compound 1 ).
-
Alkyl chain length at the 2-position: The length of the alkyl chain at the 2-position significantly influences activity. A pentyl chain (Compound 1 ) appears to be optimal among the tested analogs, with both shorter (propyl, Compound 4 ) and longer (heptyl, Compound 5 ) chains resulting in reduced or lower potency.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable template for the development of potent and selective SIRT2 inhibitors. The presented data underscores the importance of the substitution pattern on the chroman-4-one ring for achieving high inhibitory activity. Future research in this area could focus on further optimization of the substituents to improve potency, selectivity, and pharmacokinetic properties. Exploring the therapeutic potential of these compounds in preclinical models of cancer and neurodegenerative diseases is a logical next step in their development as potential drug candidates. Further investigation into their off-target effects and a comprehensive ADME/Tox profile will be crucial for their translation into clinical settings.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 3. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison: 8-Bromochromane Derivative and a Known Active Compound in SIRT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the SIRT2 inhibitory activity of a substituted 8-bromochromane derivative, 6,8-dibromo-2-pentylchroman-4-one , against a well-established and selective SIRT2 inhibitor, AGK2 . The data presented is compiled from peer-reviewed scientific literature to facilitate an objective evaluation of their respective potencies and selectivities.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 6,8-dibromo-2-pentylchroman-4-one and AGK2 against Sirtuin 2 (SIRT2), along with their selectivity against Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | >33-fold | >33-fold |
| SIRT1 | >50 | - | - | |
| SIRT3 | >50 | - | - | |
| AGK2 | SIRT2 | 3.5 | >8.5-fold | >26-fold |
| SIRT1 | 30 | - | - | |
| SIRT3 | 91 | - | - |
Key Observations:
-
Potency: 6,8-dibromo-2-pentylchroman-4-one demonstrates a higher potency for SIRT2 inhibition (IC50 = 1.5 µM) as compared to AGK2 (IC50 = 3.5 µM).
-
Selectivity: Both compounds exhibit selectivity for SIRT2 over SIRT1 and SIRT3. 6,8-dibromo-2-pentylchroman-4-one shows a greater than 33-fold selectivity, while AGK2 displays a greater than 8.5-fold and 26-fold selectivity against SIRT1 and SIRT3, respectively.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this comparison.
SIRT2 Inhibition Assay (Fluorometric)
This protocol outlines a common fluorometric method for determining the in vitro inhibitory activity of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate and release the fluorophore)
-
Test compounds (6,8-dibromo-2-pentylchroman-4-one and AGK2) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the SIRT2 enzyme, and the test compound dilutions.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) and then measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.
SIRT1 and SIRT3 Inhibition Assays (Fluorometric)
The selectivity of the compounds is determined by assessing their inhibitory activity against SIRT1 and SIRT3 using a similar fluorometric assay protocol as described for SIRT2. The primary differences are the use of recombinant human SIRT1 or SIRT3 enzymes and their respective optimized fluorogenic substrates and buffer conditions. The data analysis to determine IC50 values remains the same.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the fluorometric SIRT2 inhibition assay.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
A Comparative Guide to the Synthesis of 8-Bromochromane: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational step. This guide provides a comparative analysis of synthetic protocols for 8-Bromochromane, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into two primary synthetic strategies, presenting detailed experimental methodologies and quantitative data to assess their reproducibility and overall efficiency.
The chromane scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom can significantly modulate the physicochemical and biological properties of the parent molecule. The reliable and reproducible synthesis of specific isomers, such as this compound, is therefore of critical importance. This guide explores two distinct pathways: a two-step synthesis via a chromanone intermediate and a direct bromination approach.
Comparison of Synthetic Protocols
Two principal routes for the synthesis of this compound are outlined below. The selection of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Parameter | Route 1: Two-Step Synthesis via 8-Bromo-4-chromanone | Route 2: Direct Bromination of Chromane |
| Starting Materials | 2-Bromophenol, Acrylonitrile | Chromane |
| Key Reagents | Polyphosphoric acid, Zinc amalgam (Clemmensen) or Hydrazine hydrate (Wolff-Kishner) | N-Bromosuccinimide (NBS) |
| Number of Steps | 2 | 1 |
| Reported Yield (Overall) | Moderate to Good (specific yield is dependent on both steps) | Variable (highly dependent on regioselectivity) |
| Key Advantages | Good control over the position of bromination. | Potentially more atom-economical (fewer steps). |
| Potential Challenges | Requires two separate reaction setups and purifications. The reduction step can be sensitive to substrate and conditions. | Achieving high regioselectivity for the 8-position can be challenging, potentially leading to a mixture of isomers and difficult purification. |
Experimental Protocols
Route 1: Two-Step Synthesis via 8-Bromo-4-chromanone
This synthetic pathway involves the initial construction of the brominated chromanone ring, followed by the reduction of the ketone functionality to a methylene group.
Step 1: Synthesis of 8-Bromo-4-chromanone
This procedure is adapted from the synthesis of related chromanones and involves the cyclization of a brominated phenol with an α,β-unsaturated nitrile.
-
Materials: 2-Bromophenol, Acrylonitrile, Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 2-bromophenol (1 equivalent) and acrylonitrile (1.2 equivalents) is slowly added to polyphosphoric acid (PPA) with vigorous stirring.
-
The reaction mixture is heated to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.
-
The crude 8-Bromo-4-chromanone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Step 2: Reduction of 8-Bromo-4-chromanone to this compound
Two common methods for the reduction of the carbonyl group are the Clemmensen and Wolff-Kishner reductions. The choice between these methods often depends on the substrate's tolerance to acidic versus basic conditions.
Method A: Clemmensen Reduction (Acidic Conditions) .[1][2][3][4]
-
Materials: 8-Bromo-4-chromanone, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid (HCl), Toluene.
-
Procedure:
-
Zinc amalgam is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decanting the solution and washing the amalgam with water.
-
A mixture of 8-Bromo-4-chromanone (1 equivalent), amalgamated zinc (10-20 equivalents), concentrated hydrochloric acid, and toluene is heated to reflux for 4-8 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography.
-
Method B: Wolff-Kishner Reduction (Basic Conditions) .[5][6]
-
Materials: 8-Bromo-4-chromanone, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.
-
Procedure:
-
A mixture of 8-Bromo-4-chromanone (1 equivalent), hydrazine hydrate (5-10 equivalents), and potassium hydroxide (5-10 equivalents) in diethylene glycol is heated to 120-140°C for 1-2 hours.
-
The temperature is then raised to 190-210°C to distill off water and excess hydrazine. The reaction is continued at this temperature for another 3-5 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography.
-
Route 2: Direct Bromination of Chromane
This method involves the direct electrophilic aromatic substitution on the chromane ring. Achieving high regioselectivity for the 8-position is the primary challenge.[7][8][9][10][11]
-
Materials: Chromane, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.
-
Procedure:
-
To a solution of chromane (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC) to observe the formation of brominated products.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate (to remove any remaining bromine), water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure. The crude product, which may be a mixture of 6-bromochromane and this compound, is then purified by careful column chromatography or preparative HPLC to isolate the desired this compound isomer.
-
Visualization of Synthetic Pathways
Caption: Synthetic pathways for this compound.
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
Both synthetic routes presented offer viable methods for obtaining this compound.
-
Route 1 (Two-Step Synthesis) , while longer, provides unambiguous regiochemical control, ensuring the bromine substituent is at the desired 8-position. The reproducibility of this route is generally considered to be higher, provided that the reduction step is carefully optimized. The Clemmensen and Wolff-Kishner reductions are well-established reactions, but their efficiency can be substrate-dependent.
-
Route 2 (Direct Bromination) is more concise but is hampered by the potential for forming a mixture of isomers. The ether oxygen of the chromane ring is an ortho-, para-director, meaning that both 6-bromo and 8-bromo isomers are likely to be formed. The separation of these isomers can be challenging and may lead to lower isolated yields of the desired 8-bromo product, impacting the overall reproducibility of this approach on a preparative scale.
For researchers requiring a pure, well-characterized sample of this compound, the two-step synthesis via the 8-bromo-4-chromanone intermediate is the recommended and likely more reproducible method. The direct bromination route may be suitable for generating analytical standards or for exploratory studies where the isolation of the pure 8-bromo isomer is not the primary objective. Further optimization of the direct bromination reaction conditions, perhaps through the use of specific catalysts or directing groups, could improve its regioselectivity and, consequently, its reproducibility.
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. Clemmensen Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Stability: A Comparative Analysis of Chromane Derivatives
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecular scaffold is as crucial as its bioactivity. Chromane, a privileged heterocyclic motif found in a plethora of bioactive compounds, is no exception. This guide offers a comparative look at the stability of various chromane derivatives under different stress conditions, supported by experimental data, to inform the selection and development of robust drug candidates.
The stability of a pharmaceutical compound directly impacts its shelf-life, formulation, and ultimately, its safety and efficacy. Chromane derivatives, while promising for their diverse therapeutic applications, can be susceptible to degradation under various environmental pressures, including changes in pH, temperature, and exposure to light. This guide synthesizes available data to provide a comparative overview of the stability of different chromane derivatives, focusing on the influence of substitution patterns on their degradation profiles.
Key Stability-Indicating Parameters: A Comparative Overview
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance. These studies typically involve subjecting the compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for these analyses, allowing for the separation and quantification of the parent compound and its degradants.
Table 1: Comparative Stability of Chromane Derivatives under Hydrolytic Stress (Acidic & Basic Conditions)
| Chromane Derivative Class | Substituent Nature | Expected Stability in Acidic Conditions (pH 1-3) | Expected Stability in Basic Conditions (pH 9-11) | Potential Degradation Pathway |
| Chroman-4-ones | Electron-withdrawing groups (e.g., -NO₂, -CN, Halogens) on the aromatic ring | Generally stable | Susceptible to hydrolysis of the pyranone ring | Ring-opening via hydrolysis |
| Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring | Generally stable, may exhibit slightly increased stability | Moderately stable, but less so than in acidic conditions | Ring-opening via hydrolysis | |
| 2-Alkyl-Chroman-4-ones | Alkyl chains of varying lengths at the 2-position | Generally stable | Susceptible to degradation, stability may decrease with longer alkyl chains | Ring-opening and potential side-chain oxidation |
| Flavanones (2-Phenyl-Chroman-4-ones) | Unsubstituted or substituted phenyl ring at the 2-position | Generally stable | Prone to chalcone-flavanone isomerization and degradation | Isomerization to chalcone followed by degradation |
| Chromanes (without carbonyl) | Various substituents | Generally more stable than chroman-4-ones across a wider pH range | Generally stable | Less prone to hydrolysis |
Table 2: Comparative Photostability and Thermal Stability of Chromane Derivatives
| Chromane Derivative Class | Substituent Nature | Expected Photostability (Exposure to UV/Vis light) | Expected Thermal Stability (Elevated Temperatures) | Potential Degradation Pathway |
| Chroman-4-ones | Electron-withdrawing groups on the aromatic ring | May exhibit some photosensitivity, leading to degradation | Generally stable at moderate temperatures | Photochemical rearrangement or degradation |
| Electron-donating groups on the aromatic ring | May be more prone to photodegradation | Generally stable, but may be less stable than EWG-substituted derivatives at very high temperatures | Photo-oxidation or rearrangement | |
| Chromanes with phenolic hydroxyl groups | Hydroxyl group on the aromatic ring | Susceptible to photo-oxidation | Can be prone to oxidation at elevated temperatures | Oxidation of the phenol moiety |
| Chromanes with unsaturated side chains | Alkenyl or alkynyl groups | Can be highly reactive under UV light | May undergo polymerization or degradation at high temperatures | Photochemical isomerization or cycloaddition |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments commonly used to evaluate the stability of chromane derivatives.
Protocol 1: Forced Degradation under Hydrolytic Conditions
Objective: To assess the stability of chromane derivatives in acidic and basic environments.
Methodology:
-
Sample Preparation: Prepare solutions of the chromane derivatives (typically 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M sodium hydroxide. Incubate the mixture under the same temperature and time conditions as the acid hydrolysis.
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the parent compound and expected degradants absorb.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Protocol 2: Photostability Testing
Objective: To evaluate the stability of chromane derivatives upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of the chromane derivatives (e.g., 1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile). Also, prepare solid samples of the compounds.
-
Light Exposure: Expose the solutions and solid samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A photostability chamber with a calibrated light source is used. A control group of samples should be kept in the dark under the same temperature conditions.
-
Sampling: At predetermined time intervals (e.g., 6, 12, 24 hours), withdraw aliquots of the solutions or take portions of the solid samples.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method, as described in Protocol 1.
-
Data Analysis: Determine the percentage of degradation by comparing the concentration of the parent compound in the light-exposed samples to the dark controls.
Protocol 3: Thermal Stability Assessment
Objective: To assess the stability of chromane derivatives at elevated temperatures.
Methodology:
-
Sample Preparation: Place solid samples of the chromane derivatives in vials.
-
Thermal Stress: Expose the samples to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).
-
Sample Dissolution: After the stress period, dissolve the samples in a suitable solvent.
-
HPLC Analysis: Analyze the dissolved samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the amount of the parent compound in the heated samples to that in a sample stored at room temperature.
Visualizing Experimental Workflows and Degradation Pathways
To better illustrate the processes involved in stability testing and the potential degradation routes of chromane derivatives, the following diagrams are provided.
Workflow for Forced Degradation Studies
Potential Degradation Pathways for Chroman-4-ones
Conclusion
The stability of chromane derivatives is a multifaceted issue influenced by the specific substitution pattern on the chromane scaffold. In general, chroman-4-ones are more susceptible to degradation, particularly under basic conditions, which can lead to ring-opening. The presence of electron-withdrawing or electron-donating groups can further modulate this stability. Photostability and thermal stability are also critical parameters that need to be evaluated on a case-by-case basis.
For drug development professionals, a thorough understanding of the stability profile of lead chromane derivatives is essential. The experimental protocols and comparative data presented in this guide provide a framework for conducting these critical stability assessments, ultimately leading to the development of safer, more effective, and more stable chromane-based therapeutics.
Safety Operating Guide
Proper Disposal of 8-Bromochromane: A Guide for Laboratory Professionals
For immediate reference, 8-Bromochromane should be treated as a hazardous chemical waste. Due to its nature as a brominated organic compound, specific disposal procedures must be followed to ensure laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks.
Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the potential hazards associated with this compound and to take necessary precautionary measures. While a specific Safety Data Sheet (SDS) for this compound was not located, general safety protocols for brominated organic compounds should be strictly followed. These compounds are often classified as harmful if swallowed and can be toxic to aquatic life.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations. The following steps provide a general framework for safe disposal.
-
Waste Identification and Segregation:
-
Designate a specific, leak-proof, and chemically compatible waste container for this compound waste.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the concentration, quantity, and associated hazards (e.g., "Toxic," "Harmful if Swallowed").[1][2]
-
Crucially, do not mix this compound waste with other waste streams, particularly non-halogenated solvents or general laboratory trash. It should be disposed of as halogenated organic waste.[1][2]
-
-
Waste Collection:
-
Carefully transfer all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, into the designated hazardous waste container.
-
For residual amounts in glassware, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the same halogenated waste container.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA), such as a fume hood or a secondary containment bin.
-
The SAA must be at or near the point of waste generation.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[1][2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash. [1][2]
-
Data Presentation
Due to the absence of a specific SDS for this compound, quantitative data regarding disposal is not available. The following table provides a general summary of key information for the safe handling and disposal of brominated organic compounds.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Proper segregation for appropriate disposal treatment (e.g., incineration). |
| Container Type | Chemically resistant, leak-proof, with a secure lid | To prevent spills, leaks, and exposure. |
| Labeling | "Hazardous Waste," Chemical Name, Hazards | Ensures proper identification and handling by all personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, controlled storage at the point of generation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent dangerous chemical reactions.[1] |
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS department immediately.
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 8-Bromochromane
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Bromochromane was not located. The following guidance is based on the safety profiles of structurally similar brominated organic compounds. It is imperative to consult the specific SDS provided by your chemical supplier and to conduct a thorough risk assessment before handling this compound.
This guide provides crucial safety, logistical, and procedural information for the handling and disposal of this compound in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times. Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a splash hazard. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves are the minimum for incidental contact. For extended contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves such as Viton™ or butyl rubber. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A fully-buttoned laboratory coat must be worn. For larger quantities or increased splash potential, consider a chemically resistant apron or coveralls. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If engineering controls are insufficient, a risk assessment should be performed to determine the need for a respirator. | Avoids irritation of the respiratory tract. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory. | Protects feet from spills and dropped objects. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Immediate Action: Alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent to contain the spill.[2]
-
Cleanup: Carefully sweep or scoop the contaminated absorbent material into a sealed, appropriately labeled hazardous waste container.[2] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For larger spills, or if you are uncertain about how to proceed, contact your institution's Environmental Health & Safety (EHS) department for assistance.[2]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Collection:
-
Designated Container: Use a specific, leak-proof, and chemically compatible waste container for all this compound waste, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[1][2]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound". The label should also indicate the associated hazards (e.g., "Acute Toxicity," "Skin Irritant").[2]
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents or general laboratory trash. It must be disposed of as halogenated organic waste.[1][3]
Storage and Pickup:
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA), such as within a fume hood or in secondary containment.[3]
-
Disposal Request: Once the waste container is full or when experiments are complete, arrange for disposal through your institution's EHS department.[1]
-
Prohibition: Never dispose of this compound or its containers down the drain or in the regular trash.[1][2]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
